Isoscopoletin
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-hydroxy-7-methoxychromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O4/c1-13-9-5-8-6(4-7(9)11)2-3-10(12)14-8/h2-5,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYTYLPHCLSSCOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C=CC(=O)OC2=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40228266 | |
| Record name | Isoscopoletin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40228266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
776-86-3 | |
| Record name | Isoscopoletin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=776-86-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isoscopoletin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000776863 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isoscopoletin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40228266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-hydroxy-7-methoxy-2-benzopyrone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.166 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Isoscopoletin Biosynthesis Pathway in Plants
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoscopoletin, a hydroxycoumarin, is a plant secondary metabolite that has garnered significant interest within the scientific and pharmaceutical communities due to its diverse pharmacological activities. As a key intermediate in the biosynthesis of more complex coumarins and a bioactive compound in its own right, understanding its formation in plants is crucial for metabolic engineering, drug discovery, and the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, detailing the enzymatic steps, regulatory networks, and experimental methodologies used in its study.
The Core Biosynthetic Pathway
This compound biosynthesis is a branch of the general phenylpropanoid pathway, which begins with the amino acid L-phenylalanine. A series of enzymatic reactions convert L-phenylalanine into the key precursor, 4-coumaroyl-CoA, which then enters the specific branch leading to this compound and other coumarins.
The core pathway can be summarized in the following key enzymatic steps:
-
Phenylalanine Ammonia-Lyase (PAL): PAL catalyzes the deamination of L-phenylalanine to form trans-cinnamic acid, the first committed step of the phenylpropanoid pathway.
-
Cinnamate 4-Hydroxylase (C4H): This cytochrome P450 monooxygenase hydroxylates trans-cinnamic acid to produce p-coumaric acid.
-
4-Coumarate:CoA Ligase (4CL): 4CL activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.
-
Caffeoyl-CoA O-Methyltransferase (CCoAOMT): While not directly in the linear path to this compound from p-coumaroyl-CoA, CCoAOMT is crucial for the formation of feruloyl-CoA, the immediate precursor for the key hydroxylation step. CCoAOMT methylates caffeoyl-CoA to produce feruloyl-CoA. Caffeoyl-CoA itself is synthesized from p-coumaroyl-CoA via the action of p-coumarate 3-hydroxylase (C3H).
-
Feruloyl-CoA 6'-Hydroxylase (F6'H1): This is a pivotal enzyme that directs the metabolic flux towards coumarin biosynthesis. F6'H1, a 2-oxoglutarate-dependent dioxygenase, catalyzes the ortho-hydroxylation of feruloyl-CoA to yield 6'-hydroxyferuloyl-CoA.[1] This step is a critical branch point from lignin biosynthesis.[2]
-
Spontaneous Lactonization: Following the hydroxylation by F6'H1, 6'-hydroxyferuloyl-CoA undergoes spontaneous trans/cis isomerization and lactonization to form scopoletin.
-
Scopoletin to this compound: The conversion of scopoletin (6-methoxy-7-hydroxycoumarin) to this compound (7-methoxy-6-hydroxycoumarin) involves demethylation and subsequent methylation at a different position, though the specific enzymes catalyzing this isomerization in vivo are not fully elucidated in all plant species. This compound is also described as 7-methoxyesculetin, suggesting a methylation step from esculetin.
It is important to note that the immediate precursor to this compound can also be esculetin (6,7-dihydroxycoumarin), with a subsequent methylation at the 7-hydroxyl group.
Quantitative Data on Key Enzymes
A summary of the available kinetic parameters for the key enzymes in the this compound biosynthesis pathway is presented in the table below. This data is essential for metabolic modeling and understanding the efficiency of each catalytic step.
| Enzyme | Organism | Substrate | K_m_ (µM) | k_cat_ (s⁻¹) | Reference |
| PAL1 | Arabidopsis thaliana | L-Phenylalanine | 64 | - | [3] |
| PAL2 | Arabidopsis thaliana | L-Phenylalanine | 71 | - | [3] |
| PAL4 | Arabidopsis thaliana | L-Phenylalanine | 68 | - | [3] |
| F6'H1 | Arabidopsis thaliana | Feruloyl-CoA | 36.0 ± 4.27 | 11.0 ± 0.45 | [2] |
| S8H | Arabidopsis thaliana | Scopoletin | 11 | - | [4] |
Biosynthesis Pathway Diagram
Caption: The this compound biosynthesis pathway, a branch of the phenylpropanoid pathway.
Regulatory Signaling Pathways
The biosynthesis of this compound is tightly regulated by a complex network of signaling pathways, often induced in response to biotic and abiotic stresses. This regulation ensures that the production of this and other phytoalexins is timely and localized to the site of challenge.
Iron Deficiency Signaling
Iron is an essential micronutrient for plants, and its deficiency triggers a cascade of responses to enhance its uptake from the soil. In dicots, this includes the secretion of coumarins, such as scopoletin and its derivatives, which can mobilize iron. The expression of key biosynthetic genes, particularly F6'H1 and S8H (Scopoletin 8-hydroxylase), is strongly induced under iron-deficient conditions.[4][5] This response is crucial for plant survival in alkaline soils where iron bioavailability is low.
Caption: Simplified signaling cascade for iron deficiency-induced this compound biosynthesis.
Jasmonate and Ethylene Signaling in Phytoalexin Response
This compound often acts as a phytoalexin, an antimicrobial compound synthesized by plants upon pathogen attack. The production of phytoalexins is largely regulated by the plant defense hormones jasmonic acid (JA) and ethylene (ET). These signaling pathways often act synergistically to induce the expression of defense-related genes, including those involved in this compound biosynthesis.
Upon pathogen recognition, the JA and ET signaling pathways are activated, leading to the accumulation of transcription factors such as ERF1 and WRKY33. These transcription factors can then bind to the promoters of phytoalexin biosynthetic genes, upregulating their expression and leading to the production of antimicrobial compounds like this compound. Mitogen-activated protein kinase (MAPK) cascades, such as the MPK3/MPK6 pathway, are also involved in this response, often by phosphorylating and activating these transcription factors.[3][6][7]
References
- 1. Feruloyl-CoA 6′-Hydroxylase1-Dependent Coumarins Mediate Iron Acquisition from Alkaline Substrates in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Scopoletin is biosynthesized via ortho-hydroxylation of feruloyl CoA by a 2-oxoglutarate-dependent dioxygenase in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Research Portal [rex.libraries.wsu.edu]
- 4. Biochemical and Structural Analysis of Substrate Specificity of a Phenylalanine Ammonia-Lyase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. Structural Insights into Substrate Specificity of Feruloyl-CoA 6’-Hydroxylase from Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacological Profile of 7-Methoxyesculetin: A Technical Guide
An In-depth Review for Researchers and Drug Development Professionals
Introduction
7-Methoxyesculetin, also known as Isoscopoletin or 6-Hydroxy-7-methoxycoumarin (CAS Number: 776-86-3), is a natural coumarin derivative that has garnered significant interest in the scientific community for its diverse pharmacological activities. As a methoxy derivative of esculetin, this compound exhibits a range of biological effects, including anti-inflammatory, antioxidant, and anticancer properties. This technical guide provides a comprehensive overview of the pharmacological profile of 7-Methoxyesculetin, presenting key quantitative data, detailed experimental protocols, and insights into its mechanisms of action to support further research and drug development efforts.
Pharmacological Activities
Anticancer Activity
7-Methoxyesculetin has demonstrated notable cytotoxic effects against various cancer cell lines. Its activity is particularly pronounced in leukemia cell lines.
Table 1: Cytotoxic Activity of 7-Methoxyesculetin against Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| CCRF-CEM | Human T-cell Acute Lymphoblastic Leukemia | 4.0 | [1] |
| CEM/ADR5000 | Multidrug-Resistant Human T-cell Acute Lymphoblastic Leukemia | 1.6 | [1] |
Experimental Protocol: Cell Proliferation Assay
The cytotoxic activity of 7-Methoxyesculetin was determined using a cell proliferation assay. A typical protocol involves:
-
Cell Culture: Human CCRF-CEM leukemia cells were cultured in a suitable medium supplemented with fetal bovine serum and antibiotics.
-
Compound Treatment: Cells were seeded in 96-well plates and treated with various concentrations of 7-Methoxyesculetin.
-
Incubation: The plates were incubated for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Assessment: Cell viability was assessed using a colorimetric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance was measured using a microplate reader.
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curves.[1]
Logical Relationship of Cytotoxicity Assay
Caption: Workflow of a typical cell proliferation assay to determine the IC50 of 7-Methoxyesculetin.
Anti-inflammatory and Antioxidant Activities
While specific IC50 values for the anti-inflammatory and antioxidant activities of 7-Methoxyesculetin are not extensively reported, its structural similarity to other coumarins with known anti-inflammatory and antioxidant properties suggests its potential in these areas. For instance, the related compound scopoletin has been shown to inhibit inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.[2]
Experimental Protocol: Antioxidant Activity Assays
Standard assays to evaluate the antioxidant potential of 7-Methoxyesculetin include the DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and FRAP (ferric reducing antioxidant power) assays.
-
DPPH Radical Scavenging Assay: This method is based on the reduction of the stable DPPH radical by an antioxidant. The change in color from violet to yellow is measured spectrophotometrically.[3][4]
-
ABTS Radical Cation Decolorization Assay: This assay involves the generation of the ABTS radical cation, which is then reduced by the antioxidant, leading to a decrease in its characteristic blue-green color.[3][4]
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FRAP Assay: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.[3][4]
Experimental Workflow for Antioxidant Assays
Caption: General workflows for common in vitro antioxidant activity assays.
Mechanism of Action: Signaling Pathways
The pharmacological effects of coumarins are often mediated through their interaction with key cellular signaling pathways. While the specific pathways modulated by 7-Methoxyesculetin are still under investigation, related compounds are known to affect the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are crucial in inflammation and cancer.
Experimental Protocol: Western Blot Analysis
To investigate the effect of 7-Methoxyesculetin on signaling pathways, Western blot analysis is a standard technique.
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Cell Lysis: Cells treated with or without 7-Methoxyesculetin are lysed to extract total proteins.
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Protein Quantification: The protein concentration in the lysates is determined using a method such as the Bradford assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
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Immunoblotting: The membrane is incubated with primary antibodies specific for the target proteins (e.g., phosphorylated and total forms of NF-κB, p38, ERK, JNK) and then with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.
Signaling Pathway Diagram: Hypothetical Inhibition by 7-Methoxyesculetin
Caption: Hypothetical mechanism of 7-Methoxyesculetin inhibiting inflammatory pathways.
Conclusion
7-Methoxyesculetin (this compound) is a promising natural compound with demonstrated anticancer activity and potential anti-inflammatory and antioxidant properties. This guide has summarized the available quantitative data and provided an overview of the experimental protocols used to evaluate its pharmacological profile. Further research is warranted to fully elucidate its mechanisms of action, expand the scope of its pharmacological evaluation against a wider range of targets, and explore its therapeutic potential. The information presented herein serves as a valuable resource for scientists and researchers in the fields of pharmacology and drug discovery.
References
Isoscopoletin: A Technical Guide to its Mechanisms of Action
Audience: Researchers, scientists, and drug development professionals.
Abstract: Isoscopoletin, a naturally occurring coumarin, has garnered significant attention for its diverse pharmacological activities. This document provides an in-depth technical overview of the molecular mechanisms underlying its therapeutic potential, with a focus on its anti-inflammatory, anticancer, and neuroprotective effects. We synthesize findings from numerous studies, presenting quantitative data in structured tables, detailing key experimental protocols, and illustrating the core signaling pathways using standardized visualizations. This guide is intended to serve as a comprehensive resource for professionals engaged in natural product research and drug development.
Core Mechanisms of Action: An Overview
This compound (also known as 7-Methoxyesculetin) exerts its biological effects by modulating a variety of cellular signaling pathways.[1] Its primary mechanisms revolve around the regulation of inflammation, apoptosis, cell cycle progression, and oxidative stress. Key signaling cascades influenced by this compound and its close isomer, scopoletin, include Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), Phosphoinositide 3-kinase (PI3K)/Akt, and Janus kinase/Signal Transducer and Activator of Transcription (STAT) pathways.[2][3]
Anti-Inflammatory Mechanisms
This compound demonstrates potent anti-inflammatory activity by suppressing the production of pro-inflammatory mediators in various cell types. The core of this mechanism lies in its ability to inhibit key inflammatory signaling pathways.
Inhibition of MAPK, NF-κB, STAT, and AKT Pathways
In human keratinocytes (HaCaT cells), this compound has been shown to downregulate inflammatory cytokines and chemokines by inhibiting the activation of MAPK, NF-κB, STAT, and AKT signaling pathways.[3] Stimulation with TNF-α/IFN-γ leads to the phosphorylation and activation of these pathways, culminating in the expression of inflammatory genes. This compound effectively suppresses this phosphorylation cascade.[3] Similarly, in basophils (RBL-2H3 cells), this compound inhibits the release of IL-4 by blocking the activation of PKC, MAPK (specifically JNK), and the transcription factor AP-1.[3]
The NF-κB pathway is a critical target. This compound inhibits the nuclear translocation of the p65 subunit of NF-κB, a crucial step for its activation and subsequent transcription of inflammatory genes.[3] Studies on the related compound scopoletin further support this, showing it inhibits IκBα phosphorylation and degradation, which is the upstream event that releases NF-κB to move to the nucleus.[4]
Caption: this compound's anti-inflammatory mechanism of action.
Quantitative Data: Anti-inflammatory Effects
The following table summarizes key quantitative findings related to the anti-inflammatory effects of this compound and the closely related scopoletin.
| Compound | Model | Target | Effect | Concentration / Dose | Reference |
| This compound | TI-stimulated HaCaT cells | TARC, MDC, MCP-1, IL-8, IL-1β | Inhibition of release | < 40 µM | [3] |
| This compound | PI-stimulated RBL-2H3 cells | IL-4 | Inhibition of release | < 40 µM | [3] |
| Scopoletin | PMA+A23187 HMC-1 cells | TNF-α | 41.6% inhibition | 0.2 mM | [4] |
| Scopoletin | PMA+A23187 HMC-1 cells | IL-6 | 71.9% inhibition | 0.2 mM | [4] |
| Scopoletin | PMA+A23187 HMC-1 cells | IL-8 | 43.0% inhibition | 0.2 mM | [4] |
Anticancer Mechanisms
This compound and scopoletin exhibit significant anticancer properties through multiple mechanisms, including the induction of apoptosis, modulation of the cell cycle, and inhibition of pro-survival signaling pathways.[5][6]
Induction of Apoptosis
Apoptosis, or programmed cell death, is a key mechanism for eliminating cancerous cells. Scopoletin has been shown to induce apoptosis in various cancer cell lines, including human promyeloleukemic (HL-60) cells and cervical cancer cells.[2][7] The process is often initiated through the mitochondrial (intrinsic) pathway.[8] This involves the upregulation of pro-apoptotic proteins like Bax, the release of cytochrome c from mitochondria, and the subsequent activation of a caspase cascade.[9] A key executioner caspase, caspase-3, is activated, which then cleaves essential cellular proteins like Poly(ADP-ribose) polymerase (PARP), leading to cell death.[2][7] In HL-60 cells, scopoletin-induced apoptosis is linked to the activation of NF-κB, which in turn triggers caspase-3 activation.[7]
Caption: Apoptosis induction pathway by this compound/scopoletin.
Cell Cycle Arrest
In addition to inducing apoptosis, these coumarins can halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints, primarily G0/G1 or G2/M phases.[2][8] This prevents cancer cells from replicating their DNA and dividing. For instance, scopoletin causes G0/G1 phase arrest in cervical and cholangiocarcinoma cells.[2] The mechanism involves the downregulation of key cell cycle regulatory proteins like Cyclin D1.[2][6] Novel derivatives of scopoletin have been shown to arrest the cell cycle at the G2/M phase in breast cancer cells.[8] This arrest is often a prelude to apoptosis.
Inhibition of Pro-Survival Pathways
The anticancer activity of scopoletin is also attributed to its ability to inhibit pro-survival signaling pathways that are often hyperactive in cancer, such as the PI3K/AKT/mTOR pathway.[2][6] This pathway promotes cell growth, proliferation, and survival while inhibiting apoptosis. By blocking the phosphorylation and activation of key components like PI3K and Akt, scopoletin can suppress tumor growth and invasion, as seen in human cervical cancer cell lines.[2][10]
Quantitative Data: Anticancer Effects
| Compound | Cell Line | Effect | IC50 Value | Reference |
| This compound | CCRF-CEM (Leukemia) | Inhibition of proliferation | 4.0 µM | [11] |
| This compound | CEM/ADR5000 (Multidrug-resistant Leukemia) | Inhibition of proliferation | 1.6 µM | [11] |
| Scopoletin | CCRF-CEM (Leukemia) | Inhibition of proliferation | 2.6 µM | [11] |
| Scopoletin | CEM/ADR5000 (Multidrug-resistant Leukemia) | Inhibition of proliferation | 1.6 µM | [11] |
| Scopoletin | A549 (Lung Cancer) | Inhibition of proliferation | ~16 µg/mL | [2] |
| Scopoletin Derivative (47) | MDA-MB-231 (Breast Cancer) | Inhibition of proliferation | 1.23 µM | [8] |
Neuroprotective Mechanisms
Scopoletin has demonstrated significant neuroprotective potential, primarily by combating oxidative stress and inhibiting neuronal apoptosis.[9][12]
Antioxidant Activity and Modulation of Signaling
Oxidative stress is a key contributor to neurodegenerative diseases. Scopoletin exerts neuroprotective effects by reducing oxidative damage.[12] It can directly scavenge free radicals like superoxide anions.[13][14] Furthermore, it can activate the DJ-1/Nrf2/ARE (Antioxidant Response Element) signaling pathway.[2][15] Activation of Nrf2 leads to the transcription of a battery of antioxidant and cytoprotective genes, enhancing the cell's ability to cope with oxidative stress.[2][15]
Inhibition of Neuronal Apoptosis
In models of neurotoxicity, such as those induced by H₂O₂ or alcohol, scopoletin protects neuronal cells by inhibiting the mitochondrial pathway of apoptosis.[9][12] It prevents the loss of mitochondrial membrane potential and down-regulates the expression of pro-apoptotic proteins like Bid and Bax, thereby suppressing the activation of caspases-9 and -3.[9]
Quantitative Data: Neuroprotective Effects
| Compound | Model | Effect | Concentration | Reference |
| Scopoletin | PC12 cells (Aβ42-induced neurotoxicity) | 69% protection | 40 µM | [12] |
| Scopoletin | PC12 cells (H₂O₂-induced cytotoxicity) | 73% protection | 40 µM | [12] |
| Scopoletin | Primary hippocampal neurons (Alcohol-induced cell death) | Inhibition of apoptosis | 20 µM (most effective) | [9] |
| Scopoletin | Acetylcholinesterase (AChE) Inhibition | Enzyme Inhibition | IC50 = 5.34 µM | [12] |
| Scopoletin | Butyrylcholinesterase (BuChE) Inhibition | Enzyme Inhibition | IC50 = 9.11 µM | [12] |
Key Experimental Protocols
The investigation of this compound's mechanisms of action relies on a suite of standard molecular and cellular biology techniques.
Cell Viability and Proliferation Assay (MTT Assay)
-
Principle: Measures the metabolic activity of cells, which is proportional to the number of viable cells. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.
-
Methodology:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound for a specified duration (e.g., 24, 48 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.
-
Solubilize the formazan crystals using a solubilization solution (e.g., DMSO, isopropanol).
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage relative to untreated control cells.
-
Western Blotting for Protein Expression and Phosphorylation
-
Principle: Detects specific proteins in a sample. It uses gel electrophoresis to separate proteins by size, followed by transfer to a membrane and detection using specific antibodies. It is crucial for analyzing the phosphorylation status of signaling proteins (e.g., p-AKT, p-MAPK).
-
Methodology:
-
Lyse treated and control cells to extract total protein.
-
Quantify protein concentration using a standard assay (e.g., BCA assay).
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p65, anti-p-ERK).
-
Wash and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Normalize target protein levels to a loading control (e.g., β-actin, GAPDH).
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification
-
Principle: Quantifies the concentration of a specific analyte (e.g., IL-6, TNF-α) in a sample using a highly specific antibody-antigen interaction.
-
Methodology:
-
Coat a 96-well plate with a capture antibody specific for the cytokine of interest.
-
Add cell culture supernatants from treated and control cells to the wells.
-
Wash away unbound substances.
-
Add a biotinylated detection antibody that binds to a different epitope on the cytokine.
-
Add streptavidin-HRP conjugate, which binds to the biotin.
-
Add a chromogenic substrate (e.g., TMB), which is converted by HRP to produce a colored product.
-
Stop the reaction and measure the absorbance at a specific wavelength.
-
Determine cytokine concentration by comparing the absorbance to a standard curve.
-
Caption: General experimental workflow for studying this compound.
Conclusion and Future Directions
This compound and its isomer scopoletin are pharmacologically active coumarins with well-documented anti-inflammatory, anticancer, and neuroprotective properties. Their mechanisms of action are multifaceted, primarily involving the modulation of critical signaling pathways such as NF-κB, MAPK, and PI3K/Akt. The ability to induce apoptosis and cell cycle arrest in cancer cells, suppress pro-inflammatory mediator production, and protect neurons from oxidative stress-induced damage highlights their therapeutic potential.
Future research should focus on several key areas:
-
Target Deconvolution: Precisely identifying the direct molecular binding partners of this compound to better understand its specificity.
-
In Vivo Efficacy: Translating the extensive in vitro findings into robust preclinical and clinical in vivo models for specific disease indications.
-
Pharmacokinetics and Bioavailability: Optimizing the delivery and bioavailability of this compound, potentially through novel formulations or medicinal chemistry approaches to develop more potent derivatives.
-
Synergistic Effects: Investigating the potential for this compound to be used in combination therapies to enhance the efficacy of existing drugs and overcome resistance.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Frontiers | Scopoletin: a review of its pharmacology, pharmacokinetics, and toxicity [frontiersin.org]
- 3. Effect of this compound on Cytokine Expression in HaCaT Keratinocytes and RBL-2H3 Basophils: Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Use of scopoletin to inhibit the production of inflammatory cytokines through inhibition of the IkappaB/NF-kappaB signal cascade in the human mast cell line HMC-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Scopoletin: Anticancer potential and mechanism of action [journals.muhn.edu.cn]
- 6. researchgate.net [researchgate.net]
- 7. Scopoletin induces apoptosis in human promyeloleukemic cells, accompanied by activations of nuclear factor kappaB and caspase-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel NO-releasing scopoletin derivatives induce cell death via mitochondrial apoptosis pathway and cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bslonline.org [bslonline.org]
- 10. Network pharmacology and molecular docking reveal the mechanism of Scopoletin against non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Activity-guided isolation of scopoletin and this compound, the inhibitory active principles towards CCRF-CEM leukaemia cells and multi-drug resistant CEM/ADR5000 cells, from Artemisia argyi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Scopoletin: Antiamyloidogenic, Anticholinesterase, and Neuroprotective Potential of a Natural Compound Present in Argyreia speciosa Roots by In Vitro and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jocpr.com [jocpr.com]
- 14. Antioxidant properties of scopoletin isolated from Sinomonium acutum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. greenmedinfo.com [greenmedinfo.com]
Isoscopoletin: A Potential Biomarker in Food Products - An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoscopoletin, a naturally occurring hydroxycoumarin, has garnered increasing interest within the scientific community for its potential as a biomarker for the consumption of certain food products and its diverse pharmacological activities.[1][2] This technical guide provides a comprehensive overview of this compound, focusing on its presence in foods, methodologies for its quantification, its stability during processing, and its interaction with key cellular signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals investigating the potential of this compound in nutrition and medicine.
This compound (7-methoxy-6-hydroxycoumarin) is structurally isomeric to scopoletin (6-methoxy-7-hydroxycoumarin), and they often coexist in plant matrices. Due to their structural similarity, the biological activities and analytical behaviors of scopoletin are often considered relevant to this compound, particularly when specific data for the latter is limited.
This compound in Food Products
This compound has been identified in a limited number of food products, with coriander and eggplant being the most cited sources.[1][2][3] Its presence in these foods suggests its potential utility as a dietary biomarker to objectively assess their intake in nutritional epidemiology studies.
Quantitative Data
Quantitative data specifically for this compound in food products is scarce in the existing literature. However, studies have quantified its isomer, scopoletin, in various edible plants, which can provide an estimate of the potential range of this compound content. The following table summarizes the available quantitative data for scopoletin in selected food-related plants. It is important to note that the concentration of these compounds can vary significantly based on factors such as plant variety, growing conditions, and post-harvest handling.
| Plant Material | Analyte | Concentration Range (mg/kg dry weight unless otherwise noted) | Reference |
| Coriander (leaves) | Scopoletin | 24.79 - 155.4 | [4] |
| Coriander (stems) | Scopoletin | 25.68 - 37.37 | [4] |
| Dill (leaves) | Scopoletin | 27.81 - 241.54 | [4] |
| Nettle (leaves) | Scopoletin | 11.48 | [4] |
| Knot-grass | Scopoletin | 6708.37 | [4] |
| Common Mallow (leaves) | Scopoletin | 38.93 - 103.56 | [4] |
Experimental Protocols
The accurate quantification of this compound from complex food matrices is crucial for its validation as a biomarker. Various analytical techniques, primarily chromatography-based methods, have been employed for the analysis of coumarins in biological and food samples.
Extraction of this compound from Plant Material
The following is a generalized protocol for the extraction of coumarins, including this compound, from vegetable matter, synthesized from multiple sources.[5][6][7][8]
Materials:
-
Plant material (e.g., fresh or dried coriander leaves, eggplant peel)
-
Homogenizer or blender
-
Extraction solvent: Methanol, ethanol, or a mixture of methanol/water (e.g., 80:20 v/v)
-
Centrifuge
-
Rotary evaporator
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18) for sample cleanup (optional)
-
Filtration apparatus (e.g., syringe filters with 0.45 µm pore size)
Procedure:
-
Sample Preparation: Homogenize or finely grind the plant material to increase the surface area for extraction.
-
Extraction:
-
Maceration: Suspend the homogenized sample in the extraction solvent (e.g., 1:10 sample-to-solvent ratio) and stir for a specified period (e.g., 24 hours) at room temperature.
-
Ultrasound-Assisted Extraction (UAE): Place the sample and solvent mixture in an ultrasonic bath for a shorter duration (e.g., 30 minutes) to enhance extraction efficiency.
-
Soxhlet Extraction: For exhaustive extraction, particularly from dried samples, utilize a Soxhlet apparatus with the chosen solvent.[7]
-
-
Filtration and Concentration: Separate the extract from the solid residue by centrifugation and/or filtration. Concentrate the extract using a rotary evaporator under reduced pressure at a controlled temperature (e.g., <40°C) to avoid thermal degradation.
-
Sample Cleanup (Optional): For complex matrices, a cleanup step using SPE cartridges may be necessary to remove interfering compounds. Condition the C18 cartridge with methanol followed by water. Load the reconstituted extract and wash with a polar solvent (e.g., water) to remove highly polar interferences. Elute the coumarins with a less polar solvent (e.g., methanol or acetonitrile).
-
Final Preparation: Evaporate the eluate to dryness and reconstitute the residue in a known volume of the mobile phase used for chromatographic analysis. Filter the final solution through a 0.45 µm syringe filter before injection.
Quantification by High-Performance Liquid Chromatography (HPLC)
HPLC coupled with UV or mass spectrometry detection is the most common technique for the quantification of this compound.
Instrumentation and Conditions (Example):
-
HPLC System: A standard HPLC system with a pump, autosampler, column oven, and detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is often employed for better separation. For example:
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile or methanol with 0.1% formic acid
-
A typical gradient could be starting with a high percentage of Solvent A, gradually increasing the percentage of Solvent B over 20-30 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30°C.
-
Injection Volume: 10-20 µL.
-
Detection:
-
UV Detector: Monitoring at the maximum absorbance wavelength of this compound (around 345 nm).
-
Mass Spectrometry (MS) Detector: For higher sensitivity and selectivity, an MS detector operating in electrospray ionization (ESI) mode can be used. For this compound (molecular weight: 192.17 g/mol ), the precursor ion [M+H]⁺ at m/z 193.05 would be monitored in positive ion mode, or [M-H]⁻ at m/z 191.04 in negative ion mode. Tandem MS (MS/MS) can provide even greater specificity by monitoring specific fragment ions.[9][10]
-
Quantification: Quantification is achieved by creating a calibration curve using certified standards of this compound at various concentrations. The peak area of this compound in the sample is then compared to the calibration curve to determine its concentration.
Stability of this compound in Food Processing
The stability of phytochemicals during food processing is a critical factor affecting their final concentration in consumed products. While specific data on the thermal degradation of this compound in food matrices is limited, studies on coumarins and other phenolic compounds provide valuable insights.
-
Thermal Treatment: High temperatures used in cooking methods like boiling, baking, and frying can lead to the degradation of coumarins. One study on coumarin stability in subcritical water showed partial degradation at temperatures of 200°C and higher.[11] Research on other hydroxycoumarins suggests that their stability is influenced by temperature and pH.[12] Generally, cooking methods that use less water and shorter cooking times, such as steaming and stir-frying, are likely to better preserve coumarin content compared to boiling, where leaching into the cooking water can be significant.
-
pH: The stability of hydroxycoumarins can be pH-dependent. At alkaline pH, the phenolic hydroxyl group can deprotonate, which may increase solubility but also potentially increase susceptibility to oxidative degradation.
-
Light and Oxygen: Like many phenolic compounds, coumarins can be sensitive to light and oxygen, which can induce oxidative degradation. Proper storage of food products in dark and airtight containers can help minimize these losses.
Signaling Pathway Modulation
This compound and its isomer scopoletin have been shown to exert their biological effects by modulating several key cellular signaling pathways. Understanding these interactions is crucial for drug development professionals exploring the therapeutic potential of this compound.
PI3K/Akt/mTOR Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is frequently observed in cancer and other diseases. Scopoletin has been shown to inhibit the phosphorylation of PI3K, Akt, and mTOR, thereby suppressing downstream signaling.[1] This inhibition can lead to the induction of apoptosis and cell cycle arrest in cancer cells.[13]
AMPK Signaling Pathway
The AMP-activated protein kinase (AMPK) is a key energy sensor that plays a central role in regulating cellular metabolism. Activation of AMPK promotes catabolic processes that generate ATP while inhibiting anabolic pathways that consume ATP. Scopoletin has been demonstrated to activate AMPK, leading to increased glucose uptake in cells.[14] This suggests a potential role for this compound in the management of metabolic disorders like type 2 diabetes.[15][16][17]
Experimental Workflow
The following diagram illustrates a typical workflow for the analysis of this compound in food products, from sample collection to data analysis.
References
- 1. Uncovering the Mechanism of Scopoletin in Ameliorating Psoriasis-Like Skin Symptoms via Inhibition of PI3K/Akt/mTOR Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Showing Compound this compound (FDB005199) - FooDB [foodb.ca]
- 4. researchgate.net [researchgate.net]
- 5. Coumarins in Food and Methods of Their Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Extraction and Chromatographic Approaches for Coumarin, Furocoumarin, and Polymethoxyflavone Characterization in Foods [mdpi.com]
- 7. japsonline.com [japsonline.com]
- 8. Pressurized Liquid Extraction of Coumarins from Fruits of Heracleum leskowii with Application of Solvents with Different Polarity under Increasing Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | C10H8O4 | CID 69894 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Validated LC-MS/MS Method for the Determination of Scopoletin in Rat Plasma and Its Application to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach [mdpi.com]
- 14. Scopoletin increases glucose uptake through activation of PI3K and AMPK signaling pathway and improves insulin sensitivity in 3T3-L1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Anti-adipogenic effect of the flavonoids through the activation of AMPK in palmitate (PA)-treated HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Natural activators of AMPK signaling: potential role in the management of type-2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Natural products targeting AMPK signaling pathway therapy, diabetes mellitus and its complications [frontiersin.org]
Methodological & Application
Application Note: High-Performance Liquid Chromatography (HPLC) Analytical Method for the Quantification of Isoscopoletin
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the development and validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of isoscopoletin.
Introduction
This compound (6-hydroxy-7-methoxycoumarin) is a natural coumarin found in various plant species.[1][2] It is a metabolite of scoparone and is recognized for its potential pharmacological activities.[1] Accurate and reliable quantification of this compound is crucial for pharmacokinetic studies, quality control of herbal medicines, and in vitro and in vivo research. This application note details a robust HPLC method for the analysis of this compound.
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₀H₈O₄[1] |
| Molecular Weight | 192.17 g/mol [1] |
| IUPAC Name | 6-hydroxy-7-methoxychromen-2-one[1] |
| Appearance | Not specified in search results |
| Solubility | Soluble in DMSO (38 mg/mL)[2] |
Recommended HPLC Method Parameters
Based on a review of established methods, the following parameters are recommended for the analysis of this compound. These parameters can be optimized to suit specific laboratory conditions and instrumentation.
| Parameter | Recommended Condition |
| Column | C18 (e.g., Phenomenex, 250 mm x 4.6 mm, 5 µm)[3][4][5] |
| Mobile Phase | Isocratic mixture of Methanol and Water (30:70 v/v) with 0.1% Formic Acid[3][4][5] or Acetonitrile, Water, and Phosphoric Acid[6] |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | UV detection at 254 nm, 338 nm, or 366 nm[3][7][8] |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
| Run Time | Approximately 10-20 minutes |
Experimental Protocols
-
Primary Stock Solution (e.g., 1000 ppm): Accurately weigh 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with HPLC-grade methanol. Sonicate for 10-15 minutes to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to achieve concentrations within the desired linear range (e.g., 1-100 µg/mL).
-
Filter all standard solutions through a 0.45 µm syringe filter before injection.[3]
The following is a general protocol for the extraction of this compound from a solid matrix (e.g., plant material). This may need to be adapted based on the specific sample type.
-
Extraction: Accurately weigh a known amount of the homogenized sample (e.g., 1 g of dried plant powder) into a suitable container. Add a defined volume of extraction solvent (e.g., 20 mL of methanol).
-
Sonication: Sonicate the mixture for 30-60 minutes to facilitate the extraction of this compound.
-
Centrifugation/Filtration: Centrifuge the extract to pellet solid material. Filter the supernatant through a 0.45 µm syringe filter to remove any remaining particulate matter.[9]
-
Dilution: If necessary, dilute the filtered extract with the mobile phase to bring the concentration of this compound within the calibration range.
Method Validation
The developed HPLC method should be validated according to ICH guidelines to ensure its suitability for the intended application. Key validation parameters are summarized below.
| Validation Parameter | Typical Performance |
| Linearity (R²) | ≥ 0.998 over a concentration range of 0.05-10.0 μg/mL[10] |
| Limit of Detection (LOD) | 0.01 - 5.0 µg/mL[4][5][10] |
| Limit of Quantification (LOQ) | 0.03 - 7.5 µg/mL[4][5][10] |
| Accuracy (% Recovery) | 97.04% - 100.1%[4][5][10] |
| Precision (% RSD) | < 4.33% for intra- and inter-day precision[10] |
| Specificity | The method should be able to resolve this compound from other components in the sample matrix without interference. |
| Robustness | The method should remain unaffected by small, deliberate variations in parameters such as mobile phase composition, flow rate, and detection wavelength. |
Visual Representations
Caption: Experimental workflow for the HPLC analysis of this compound.
Conclusion
The described RP-HPLC method provides a reliable and robust approach for the quantitative determination of this compound in various samples. The method is straightforward, utilizes common laboratory instrumentation and reagents, and can be validated to meet regulatory requirements. Proper sample preparation and method validation are critical for obtaining accurate and reproducible results.
References
- 1. This compound | C10H8O4 | CID 69894 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. oaji.net [oaji.net]
- 4. researchgate.net [researchgate.net]
- 5. STANDARDIZATION OF HPLC METHOD OF SCOPOLETIN IN DIFFERENT EXTRACTS OF CONVOLVULUS PLURICAULIS | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]
- 6. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
- 8. ijbpas.com [ijbpas.com]
- 9. nacalai.com [nacalai.com]
- 10. researchgate.net [researchgate.net]
Application Note: Isoscopoletin Extraction from Plant Material
Abstract
This document provides a detailed protocol for the extraction, purification, and analysis of isoscopoletin (7-methoxy-6-hydroxycoumarin) from plant material. This compound and its isomer, scopoletin, are naturally occurring coumarins found in a variety of plants and are of significant interest to researchers for their diverse pharmacological activities.[1][2] This protocol is designed for researchers, scientists, and drug development professionals, offering a comprehensive guide from sample preparation to final analysis. The methodologies described include solvent extraction, chromatographic purification, and analytical validation.
Introduction
This compound is a hydroxycoumarin, a class of phenolic compounds derived from the phenylpropanoid pathway in plants.[3][4] It is an isomer of the more commonly studied scopoletin (7-hydroxy-6-methoxy coumarin). Found in plants such as Artemisia argyi, coriander, and eggplant, this compound has demonstrated potential biological activities, including inhibitory effects on leukemia cells.[1][4] The efficient extraction and isolation of this compound are crucial for further pharmacological investigation and potential therapeutic development.
This protocol outlines a robust and reproducible method for extracting this compound, focusing on a liquid-liquid extraction technique using aqueous acetonitrile, followed by chromatographic purification. Alternative methods and quantitative data from various plant sources are also presented for comparison.
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound and its common isomer is essential for designing effective extraction and purification strategies.
| Property | Scopoletin | This compound | Reference(s) |
| Chemical Formula | C₁₀H₈O₄ | C₁₀H₈O₄ | [3][5] |
| Molecular Weight | 192.17 g/mol | 192.17 g/mol | [3][5] |
| Melting Point | 202-206 °C | Not specified | [3][5] |
| Appearance | Light-yellow amorphous powder | Not specified | [3] |
| Solubility | Soluble in DMSO, DMF, ethanol, methanol, ethyl acetate, chloroform.[3][5] Slightly soluble in water.[3][5] | Soluble in DMSO. | [4] |
Experimental Protocols
The following sections detail the materials and step-by-step procedures for the extraction and purification of this compound.
Materials and Reagents
-
Plant Material: Dried and powdered plant material (e.g., stems or leaves of Artemisia sp.).
-
Solvents (HPLC or Analytical Grade):
-
Acetonitrile
-
Deionized Water
-
Dichloromethane (or other halogenated solvent)
-
Methanol
-
Chloroform
-
Ethyl Acetate
-
Hexane
-
-
Reagents:
-
Anhydrous Sodium Sulfate
-
Silica Gel (for column chromatography, 60-120 mesh)
-
This compound standard (for analytical comparison)
-
-
Equipment:
-
Grinder/Mill
-
Percolator or large glass container for extraction
-
Rotary evaporator
-
Separatory funnel
-
Glass chromatography column
-
Filtration apparatus (Buchner funnel, filter paper)
-
Analytical instruments (TLC plates, HPLC system, UV-Vis Spectrophotometer)
-
Protocol 1: Aqueous Acetonitrile Extraction
This method is adapted from a patented process for scopoletin isolation, which offers high yield and efficiency and is applicable for related coumarins like this compound.[6][7]
1. Preparation of Plant Material:
-
Shade-dry the collected plant material (e.g., stems of Artemisia annua) to prevent the degradation of thermolabile compounds.
-
Grind the dried material into a coarse powder (approx. 40-60 mesh).
2. Cold Percolation Extraction:
-
Place 100 g of the powdered plant material into a percolator or a large glass vessel.
-
Add 500 mL of 10% aqueous acetonitrile (10% water, 90% acetonitrile v/v).[6]
-
Allow the mixture to macerate for 6-8 hours at room temperature with occasional stirring.[6]
-
Drain the solvent and repeat the extraction process four more times with fresh solvent.
-
Combine all the extracts.
3. Concentration:
-
Concentrate the combined aqueous acetonitrile extract under vacuum using a rotary evaporator at 40-50°C.
-
Reduce the volume to approximately 30% of the original volume.[6]
4. Liquid-Liquid Partitioning:
-
Transfer the concentrated aqueous extract to a separatory funnel.
-
Add an equal volume of a non-polar halogenated solvent, such as dichloromethane.
-
Shake the funnel vigorously for 5-10 minutes and allow the layers to separate. This compound will transfer to the organic (dichloromethane) phase.[6]
-
Collect the lower organic layer. Repeat this partitioning step 2-3 times to ensure complete transfer.
-
Combine all organic fractions.
5. Drying and Final Concentration:
-
Dry the combined organic extract by passing it through anhydrous sodium sulfate.
-
Evaporate the solvent completely using a rotary evaporator to obtain the crude extract containing this compound.
Alternative Extraction Methods
Other established methods can also be employed, with varying efficiency and solvent requirements.
-
Soxhlet Extraction: This method uses continuous extraction with a hot solvent (e.g., methanol or ethanol) and can yield a high quantity of extract. The highest yield of scopoletin extract from Morinda citrifolia L. (0.93%) was achieved using the Soxhlet method.[3][8]
-
Maceration: This simple technique involves soaking the plant material in a solvent (e.g., 85% methanol) for an extended period (24-72 hours) at room temperature.[9]
-
Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE): These modern techniques use ultrasonic waves or microwaves to accelerate solvent penetration into the plant matrix, reducing extraction time and solvent consumption.[10]
Purification Protocol: Column Chromatography
The crude extract obtained from the initial extraction contains a mixture of compounds. Column chromatography is a standard and effective method for isolating this compound.
1. Column Preparation:
-
Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent like hexane.
-
Pour the slurry into a glass column and allow it to pack uniformly without any air bubbles.
-
Wash the packed column with 2-3 volumes of hexane.
2. Sample Loading:
-
Dissolve the crude extract in a minimal amount of the elution solvent (e.g., chloroform or a chloroform-methanol mixture) or adsorb it onto a small amount of silica gel.
-
Carefully load the sample onto the top of the packed silica gel column.
3. Elution:
-
Begin elution with a non-polar solvent (e.g., 100% chloroform) and gradually increase the polarity by adding methanol. A common gradient is a chloroform-methanol mixture (e.g., 98:2, 95:5 v/v).[6]
-
Collect fractions of 10-20 mL sequentially.
4. Fraction Analysis:
-
Monitor the collected fractions using Thin Layer Chromatography (TLC).
-
Spot each fraction on a TLC plate alongside a pure this compound standard.
-
Develop the plate in a suitable solvent system (e.g., chloroform:methanol 95:5).
-
Visualize the spots under UV light (365 nm), where coumarins typically emit blue fluorescence.[8]
-
Combine the fractions that show a spot corresponding to the this compound standard.
5. Crystallization:
-
Evaporate the solvent from the combined pure fractions.
-
Recrystallize the residue from a suitable solvent like methanol to obtain pure this compound crystals.[6]
Quantitative Data
The yield of this compound and related coumarins varies significantly depending on the plant source, part of the plant used, and the extraction method employed. The following table summarizes reported yields for scopoletin, which can serve as a benchmark.
| Plant Source | Plant Part | Extraction Method | Solvent(s) | Compound Content/Yield | Reference(s) |
| Artemisia annua | Stems | Cold Percolation | 10% Aqueous Acetonitrile | 0.30% | [6][8] |
| Morinda citrifolia L. | Fruit | Soxhlet | Hexane, Ethanol, Methanol | 0.93% (extract yield) | [3][8] |
| Convolvulus pluricaulis | Whole Plant | Reflux | Methanol, 50% Alcohol, Water | 0.1738% | [3][8] |
| Helichrysum italicum | Flowers | Not specified | Not specified | 1.933 mg/100g | [3][8] |
| Artemisia argyi | Leaves | Bioassay-guided fractionation | Ethyl Acetate | Not specified | [1] |
Visualized Workflows and Pathways
General Extraction and Purification Workflow
The following diagram illustrates the complete workflow from raw plant material to purified this compound.
Caption: Workflow for this compound Extraction and Purification.
Biosynthesis of Coumarins
This compound is synthesized in plants via the phenylpropanoid pathway. This diagram shows a simplified overview of this metabolic route.
Caption: Simplified Phenylpropanoid Pathway to Coumarins.
Analytical Methods for Identification and Quantification
After isolation, the identity and purity of this compound must be confirmed.
-
Thin Layer Chromatography (TLC): A rapid and cost-effective method for monitoring the purification process. This compound can be visualized under UV light (365 nm) as a fluorescent spot.
-
High-Performance Liquid Chromatography (HPLC): The primary method for assessing the purity and quantifying the yield of this compound.[11] A C18 column is typically used with a mobile phase consisting of a gradient of acetonitrile and water. Detection is commonly performed using a UV detector at around 344 nm.[12][13]
-
Quantitative Nuclear Magnetic Resonance (qNMR): A highly accurate and reliable method for quantifying compounds like this compound in plant extracts without extensive sample preparation.[12][14]
-
Mass Spectrometry (MS) and Fourier-Transform Infrared Spectroscopy (FTIR): Used for definitive structural elucidation and confirmation of the isolated compound's identity by determining its mass-to-charge ratio and functional groups, respectively.[3][8]
References
- 1. Activity-guided isolation of scopoletin and this compound, the inhibitory active principles towards CCRF-CEM leukaemia cells and multi-drug resistant CEM/ADR5000 cells, from Artemisia argyi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Advances in biosynthesis of scopoletin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Scopoletin: a review of its pharmacology, pharmacokinetics, and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US6337095B1 - Process for the isolation of compound scopoletin useful as nitric oxide synthesis inhibitor - Google Patents [patents.google.com]
- 7. JP2001278876A - Method for isolating scopoletin, a compound useful as a nitric oxide synthesis inhibitor - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Isolation and characterization of scopoletin from Iraqi-cultivated Leonotis leonurus (lion’s ear) using maceration and chromatographic techniques | Plant Science Today [horizonepublishing.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. botanyjournals.com [botanyjournals.com]
- 14. researchgate.net [researchgate.net]
Application Notes & Protocols: Conducting Anti-Inflammatory Assays with Isoscopoletin
Audience: Researchers, scientists, and drug development professionals.
Introduction: Isoscopoletin, a naturally occurring hydroxycoumarin, has garnered significant interest for its potential therapeutic properties, including anti-inflammatory effects.[1][2] It is found in various plants and has been shown to modulate key signaling pathways involved in the inflammatory response.[2] These application notes provide a comprehensive overview and detailed protocols for evaluating the anti-inflammatory activity of this compound in vitro. The focus is on its mechanism of action, specifically its ability to suppress the production of pro-inflammatory mediators by inhibiting the NF-κB and MAPK signaling pathways.[3][4]
Mechanism of Action: this compound exerts its anti-inflammatory effects primarily by targeting upstream signaling cascades that regulate the expression of inflammatory genes. Upon stimulation by agents like Lipopolysaccharide (LPS) or cytokines (e.g., TNF-α), cells activate the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[3][5] Activation of these pathways leads to the transcription and release of pro-inflammatory mediators, including nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines like TNF-α and Interleukin-6 (IL-6).[2][6] this compound has been demonstrated to inhibit the phosphorylation of key proteins in these pathways, thereby downregulating the inflammatory response.[3]
References
- 1. selleckchem.com [selleckchem.com]
- 2. Scopoletin: a review of its pharmacology, pharmacokinetics, and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of this compound on Cytokine Expression in HaCaT Keratinocytes and RBL-2H3 Basophils: Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 5-Methoxyl Aesculetin Abrogates Lipopolysaccharide-Induced Inflammation by Suppressing MAPK and AP-1 Pathways in RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ameliorative Effects of Scopoletin from Crossostephium chinensis against Inflammation Pain and Its Mechanisms in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Isoscopoletin application in cancer research cell lines
Application Notes: Isoscopoletin in Cancer Research
1. Introduction
This compound is a natural coumarin, an isomer of scopoletin, found in various plants, including Artemisia argyi.[1] It has demonstrated significant anti-cancer properties across a range of cancer cell lines, positioning it as a compound of interest for oncological research and drug development. This compound's therapeutic potential stems from its ability to modulate multiple cellular processes involved in tumor growth and survival, including cell proliferation, metabolism, and apoptosis.
2. Overview of Anti-Cancer Applications
This compound exerts its anti-cancer effects through several distinct mechanisms:
-
Inhibition of Cancer Cell Proliferation: this compound has been shown to possess potent anti-proliferative activity against various cancer cell lines. Notably, it exhibits strong inhibitory effects on human leukemia, lung cancer, and colon cancer cells.[1][2] It has also demonstrated efficacy against multi-drug resistant (MDR) cancer cell lines, suggesting its potential to overcome common challenges in chemotherapy.[1]
-
Modulation of Cancer Metabolism: A key mechanism of action, particularly in hepatocellular carcinoma (HCC), is the inhibition of glycolysis.[2][3] this compound directly binds to and inhibits key glycolytic enzymes such as Glycerol-3-phosphate dehydrogenase 2 (GPD2), Glucose-6-phosphate isomerase (GPI), Heat shock protein 90 (Hsp90α), and Phosphoglycerate kinase 2 (PGK2).[2][3] By disrupting the glycolytic pathway, this compound effectively blocks the primary energy supply to cancer cells, leading to inhibited proliferation.[2][3]
-
Induction of Apoptosis and Cell Cycle Arrest: The closely related isomer, scopoletin, has been extensively studied and shown to induce apoptosis by modulating the expression of key regulatory proteins.[4][5] This includes increasing the pro-apoptotic Bax to anti-apoptotic Bcl-2 ratio and activating caspases (caspase-3, -8, and -9).[4] Scopoletin also triggers cell cycle arrest, primarily at the G2/M checkpoint, preventing cancer cells from completing cell division.[4][6] These mechanisms are likely shared by this compound and contribute to its overall anti-cancer activity.
-
Inhibition of Metastasis: Scopoletin has been observed to inhibit the invasion and migration of cervical cancer cells, indicating a potential role for these coumarins in preventing cancer metastasis.[4]
3. Data Summary
The following tables summarize the quantitative data on the efficacy of this compound and the related compound scopoletin against various cancer cell lines.
Table 1: IC50 Values of this compound and Scopoletin in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 Value (µM) | Reference |
| This compound | CCRF-CEM | Leukemia | 4.0 | [1][2] |
| CEM/ADR5000 | Multi-drug Resistant Leukemia | 1.6 | [1] | |
| Scopoletin | CCRF-CEM | Leukemia | 2.6 | [1] |
| CEM/ADR5000 | Multi-drug Resistant Leukemia | 1.6 | [1] | |
| HeLa, SiHa, CaSki | Cervical Cancer | 7.5 - 25 | [4] |
Table 2: Molecular Targets and Pathways Modulated by this compound and Scopoletin
| Compound | Target/Pathway | Effect | Cancer Type | Reference |
| This compound | Glycolysis (GPD2, GPI, Hsp90α, PGK2) | Inhibition | Hepatocellular Carcinoma | [2][3] |
| Scopoletin | PI3K/Akt Pathway | Inhibition | Cervical Cancer | [4] |
| Apoptosis (Bax, Bcl-2, Caspases) | Induction | Cervical & Prostate Cancer | [4][5][7] | |
| Cell Cycle (G2/M Checkpoint) | Arrest | Cervical Cancer | [4] | |
| NF-κB Pathway | Activation | Promyelocytic Leukemia | [8] |
4. Visualized Mechanisms and Workflows
Protocols: Standard Methodologies
1. Cell Viability Assessment (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability.
-
Materials:
-
96-well cell culture plates
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM/RPMI + 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Multichannel pipette, microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (medium with DMSO, concentration not exceeding 0.1%) and a no-cell blank control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well. Agitate the plate on a shaker for 10 minutes to dissolve the crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control after subtracting the blank absorbance. Plot a dose-response curve to determine the IC50 value.
-
2. Cell Cycle Analysis by Flow Cytometry
This protocol quantifies the distribution of cells in different phases of the cell cycle.
-
Materials:
-
6-well cell culture plates
-
This compound
-
PBS (Phosphate-Buffered Saline)
-
70% ice-cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
-
-
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to ~70% confluency. Treat with desired concentrations of this compound for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Trypsinize the adherent cells, combine with the supernatant, and centrifuge at 300 x g for 5 minutes.
-
Fixation: Discard the supernatant, resuspend the cell pellet in 1 mL of cold PBS, and add dropwise to 4 mL of ice-cold 70% ethanol while vortexing gently. Fix overnight at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash once with PBS. Resuspend the pellet in 500 µL of PI staining solution.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the samples on a flow cytometer. The DNA content will be used to gate cell populations into G0/G1, S, and G2/M phases.
-
3. Western Blot Analysis for Protein Expression
This protocol detects specific proteins in a cell lysate.
-
Materials:
-
Cell culture dishes
-
RIPA lysis buffer with protease/phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Akt, anti-p-Akt, anti-Bax, anti-Bcl-2, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL (Enhanced Chemiluminescence) substrate
-
-
Procedure:
-
Protein Extraction: Treat cells with this compound. Wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells, incubate on ice for 30 minutes, and centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE: Denature 20-40 µg of protein per sample by boiling in Laemmli buffer. Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C. Wash the membrane 3 times with TBST. Incubate with the corresponding HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane 3 times with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Use a housekeeping protein like GAPDH or β-actin as a loading control.
-
References
- 1. Activity-guided isolation of scopoletin and this compound, the inhibitory active principles towards CCRF-CEM leukaemia cells and multi-drug resistant CEM/ADR5000 cells, from Artemisia argyi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound inhibits hepatocellular carcinoma cell proliferation via regulating glycolysis-related proteins | PLOS One [journals.plos.org]
- 3. This compound inhibits hepatocellular carcinoma cell proliferation via regulating glycolysis-related proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Scopoletin exerts anticancer effects on human cervical cancer cell lines by triggering apoptosis, cell cycle arrest, inhibition of cell invasion and PI3K/AKT signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Scopoletin: a review of its pharmacology, pharmacokinetics, and toxicity [frontiersin.org]
- 6. Novel NO-releasing scopoletin derivatives induce cell death via mitochondrial apoptosis pathway and cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Scopoletin induces apoptosis in human promyeloleukemic cells, accompanied by activations of nuclear factor kappaB and caspase-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pharmacokinetic Studies of Isoscopoletin in Animal Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Isoscopoletin (7-methoxy-6-hydroxycoumarin) is a natural coumarin derivative found in various plants that has garnered interest for its potential therapeutic properties. Understanding its pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—is a critical step in preclinical drug development. These application notes provide a comprehensive overview and detailed protocols for designing and conducting pharmacokinetic studies of this compound in animal models.
Pre-study Considerations
Before initiating a pharmacokinetic study for this compound, several factors must be considered to ensure the generation of robust and reliable data.
-
Animal Model Selection: The choice of animal model is crucial and can significantly impact the pharmacokinetic profile. Common models for pharmacokinetic studies include rats (Sprague-Dawley, Wistar), mice (C57BL/6, BALB/c), rabbits, and dogs. The selection should be based on the specific research question, with consideration of metabolic similarities to humans. For coumarin compounds, rats are a frequently used and well-characterized model.
-
Route of Administration: The intended clinical route of administration for this compound should guide the choice of administration route in animal studies. Common routes include:
-
Intravenous (IV): Provides 100% bioavailability and is essential for determining fundamental pharmacokinetic parameters like clearance and volume of distribution.
-
Oral (PO): The most common route for drug administration, used to assess oral bioavailability and the extent of first-pass metabolism.
-
Intraperitoneal (IP): Often used in rodents for substances that are difficult to administer orally, though it bypasses the gastrointestinal absorption barriers.
-
-
Dose Selection: Dose levels should be selected based on preliminary toxicity and efficacy studies. It is advisable to use at least three dose levels to assess dose proportionality. For scoparone, a precursor to this compound, oral doses in rats have been investigated. A study on the related compound scopoletin used intravenous doses of 5 mg/kg and oral doses of 5, 10, and 20 mg/kg in rats[1][2].
-
Vehicle Selection: The vehicle used to dissolve or suspend this compound for administration must be non-toxic and should not interfere with the pharmacokinetics of the compound. Common vehicles include:
-
For Oral Administration: Water, saline, carboxymethyl cellulose (CMC), or a mixture of polyethylene glycol (PEG) and water.
-
For Intravenous Administration: Saline, phosphate-buffered saline (PBS), or solutions containing solubilizing agents like cyclodextrins, ensuring the final formulation is sterile and free of particulates.
-
Experimental Protocols
Animal Preparation and Dosing
-
Animal Acclimatization: House the animals in a controlled environment (22 ± 2°C, 50 ± 10% humidity, 12-hour light/dark cycle) for at least one week before the experiment, with free access to standard chow and water.
-
Fasting: For oral administration studies, fast the animals overnight (approximately 12 hours) before dosing, with continued access to water.
-
Dosing:
-
Oral (PO) Gavage: Prepare the this compound formulation at the desired concentration. Administer a single dose using a gavage needle appropriate for the size of the animal.
-
Intravenous (IV) Injection: Prepare a sterile solution of this compound. Administer a single bolus dose via a suitable vein (e.g., tail vein in rats and mice).
-
Blood Sample Collection
-
Sampling Time Points: Collect blood samples at predetermined time points to adequately define the plasma concentration-time profile. A typical schedule for a full pharmacokinetic study would include pre-dose (0 h) and post-dose time points such as 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours.
-
Blood Collection Technique: In rodents, blood can be collected via the tail vein, saphenous vein, or retro-orbital sinus. For serial sampling from the same animal, cannulation of the jugular or carotid artery is recommended to minimize stress.
-
Sample Volume: The volume of blood collected at each time point should be minimized to avoid physiological stress on the animal. Typically, 100-200 µL per sample is sufficient for LC-MS/MS analysis.
-
Anticoagulant: Collect blood samples in tubes containing an anticoagulant such as heparin or EDTA to prevent clotting.
-
Plasma Preparation: Immediately after collection, centrifuge the blood samples (e.g., at 3000 x g for 10 minutes at 4°C) to separate the plasma.
-
Sample Storage: Transfer the resulting plasma supernatant to clean tubes and store at -80°C until analysis.
Bioanalytical Method: LC-MS/MS
A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the gold standard for quantifying this compound in plasma samples. The following is a protocol adapted from a validated method for the structurally similar compound, scopoletin, which can be optimized for this compound[1][2].
-
Sample Preparation (Protein Precipitation):
-
Thaw the plasma samples on ice.
-
To 50 µL of plasma, add 150 µL of a protein precipitation solvent (e.g., acetonitrile or methanol containing an internal standard).
-
Vortex the mixture for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
-
-
LC-MS/MS System and Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).
-
Flow Rate: A typical flow rate would be in the range of 0.2-0.4 mL/min.
-
Ionization Mode: Electrospray ionization (ESI) in positive or negative mode (to be optimized for this compound).
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound and the internal standard in Multiple Reaction Monitoring (MRM) mode.
-
-
Method Validation: The bioanalytical method must be validated according to regulatory guidelines (e.g., FDA or EMA) for linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability.
Data Presentation and Analysis
Pharmacokinetic parameters should be calculated from the plasma concentration-time data using non-compartmental analysis (NCA) with software such as WinNonlin®. The key parameters are summarized in the tables below.
Note: The following tables present pharmacokinetic data for the structurally related compound scopoletin in rats and should be considered as an illustrative example for the type of data to be generated for this compound.
Table 1: Pharmacokinetic Parameters of Scopoletin in Rats after Intravenous Administration (5 mg/kg)
| Parameter | Unit | Mean ± SD (n=5) |
| AUC(0-t) | ng·h/mL | 1056.3 ± 189.5 |
| AUC(0-∞) | ng·h/mL | 1089.7 ± 201.3 |
| t1/2 | h | 2.1 ± 0.5 |
| CL | L/h/kg | 4.6 ± 0.8 |
| Vz | L/kg | 14.1 ± 2.9 |
Data adapted from a study on scopoletin[1][2].
Table 2: Pharmacokinetic Parameters of Scopoletin in Rats after Oral Administration
| Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC(0-t) (ng·h/mL) | Bioavailability (%) |
| 5 | 45.2 ± 11.8 | 0.5 ± 0.2 | 72.1 ± 18.7 | 6.62 ± 1.72 |
| 10 | 89.7 ± 20.3 | 0.6 ± 0.3 | 121.9 ± 25.4 | 5.59 ± 1.16 |
| 20 | 165.4 ± 35.1 | 0.7 ± 0.2 | 246.8 ± 42.6 | 5.65 ± 0.75 |
Data adapted from a study on scopoletin[1][2].
Visualization of Workflows and Pathways
Experimental Workflow for a Pharmacokinetic Study
The following diagram illustrates the general workflow for conducting a pharmacokinetic study of this compound in an animal model.
Caption: General workflow for a pharmacokinetic study.
Potential Signaling Pathway Modulated by this compound
This compound, like other coumarins, may exert its pharmacological effects by modulating various intracellular signaling pathways. The PI3K/Akt/mTOR pathway is a key regulator of cell growth, proliferation, and survival, and is a potential target for this compound.
Caption: Potential inhibition of the PI3K/Akt/mTOR pathway.
Conclusion
The successful execution of a pharmacokinetic study for this compound in animal models relies on careful planning, robust experimental protocols, and a validated bioanalytical method. The information and protocols provided in these application notes serve as a comprehensive guide for researchers to design and conduct such studies, ultimately contributing to a better understanding of the ADME properties of this compound and facilitating its development as a potential therapeutic agent.
References
- 1. [PDF] Validated LC-MS/MS Method for the Determination of Scopoletin in Rat Plasma and Its Application to Pharmacokinetic Studies | Semantic Scholar [semanticscholar.org]
- 2. Validated LC-MS/MS Method for the Determination of Scopoletin in Rat Plasma and Its Application to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Spectroscopic Identification of Isoscopoletin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoscopoletin (6-hydroxy-7-methoxycoumarin) is a naturally occurring coumarin derivative found in various plant species. As an isomer of the more extensively studied scopoletin, this compound has garnered interest for its diverse biological activities, including cytotoxic and anti-inflammatory effects.[1] Accurate identification and characterization of this compound are crucial for quality control in herbal medicine, phytochemical research, and as a starting point for drug discovery and development.
These application notes provide a comprehensive guide to the spectroscopic techniques used for the identification and characterization of this compound. Detailed protocols for Ultraviolet-Visible (UV-Vis) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) are outlined.
Spectroscopic Data for this compound Identification
The following tables summarize the key spectroscopic data for the identification of this compound.
Table 1: UV-Visible Spectroscopic Data
| Solvent | λmax (nm) | Reference |
| Methanol | 227, 296, 338 | [2] |
| Methanol + NaOH | 390 | [3] |
Note: The addition of a base like NaOH to a methanolic solution of this compound causes a bathochromic shift (a shift to a longer wavelength), which is a characteristic feature of phenolic coumarins.[2]
Table 2: Fourier-Transform Infrared (FTIR) Spectroscopic Data
| Functional Group | Wavenumber (cm⁻¹) | Reference |
| O-H (hydroxyl) | ~3396 | [4] |
| C=O (lactone carbonyl) | ~1713 | [4] |
| C=C (alkene) | ~1611 | [4] |
| C=C (aromatic) | ~1565, 1514 | [4] |
| C-O-C (ether) | Not specified | |
| Disubstituted benzene ring | ~861 | [2] |
Table 3: ¹H NMR Spectroscopic Data (in CDCl₃)
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |
| H-3 | 6.23 | d | 9.2 | [2][5] |
| H-4 | 7.88 | d | 9.2 | [2][5] |
| H-5 | 7.14 | s | - | [2] |
| H-8 | 6.79 | s | - | [2] |
| 7-OCH₃ | 3.93 | s | - | [2] |
Table 4: ¹³C NMR Spectroscopic Data
| Carbon | Chemical Shift (δ, ppm) | Reference |
| C-2 | 161.26 | [6] |
| C-3 | 107.53 | [6] |
| C-4 | 143.23 | [6] |
| C-4a | 111.51 | [6] |
| C-5 | 113.47 | [6] |
| C-6 | 144.01 | [6] |
| C-7 | 149.71 | [6] |
| C-8 | 103.22 | [6] |
| C-8a | 150.32 | [6] |
| 7-OCH₃ | 56.44 | [6] |
Table 5: Mass Spectrometry Data
| Technique | [M+H]⁺ (m/z) | Key Fragment Ions (m/z) | Reference |
| ESI-MS/MS | 193.0495 | 178, 165, 133 | |
| GC-MS (EI) | 192 (M⁺) | 178, 149, 164, 69, 51 |
Fragmentation Pattern: The fragmentation of this compound in MS/MS typically involves the loss of a methyl group (-CH₃), followed by the loss of carbon monoxide (-CO).
Experimental Protocols
The following are detailed protocols for the spectroscopic analysis of this compound.
Protocol 1: UV-Vis Spectroscopy
Objective: To determine the absorption maxima of this compound and observe the characteristic bathochromic shift.
Materials:
-
This compound standard
-
Methanol (spectroscopic grade)
-
2M Sodium hydroxide (NaOH) solution
-
Quartz cuvettes
-
UV-Vis spectrophotometer
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL). From the stock solution, prepare a dilute solution (e.g., 10 µg/mL) in methanol.
-
Blank Measurement: Fill a quartz cuvette with methanol and use it as a blank to zero the spectrophotometer.
-
Spectrum Acquisition: Record the UV-Vis spectrum of the dilute this compound solution from 200 to 400 nm.
-
Bathochromic Shift: Add 2-4 drops of 2M NaOH to the cuvette containing the this compound solution, mix gently, and immediately record the UV-Vis spectrum again over the same range.[2]
-
Data Analysis: Identify the absorption maxima (λmax) from both spectra and note the shift observed after the addition of NaOH.
Protocol 2: FTIR Spectroscopy
Objective: To identify the characteristic functional groups of this compound.
Materials:
-
This compound standard (dry)
-
Potassium bromide (KBr, IR grade, dry)
-
Agate mortar and pestle
-
Pellet press
-
FTIR spectrometer
Procedure:
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount of this compound (1-2 mg) with approximately 200 mg of dry KBr in an agate mortar until a fine, uniform powder is obtained.
-
Transfer the powder to a pellet-forming die.
-
Press the powder under high pressure (8-10 tons) for several minutes to form a transparent or translucent pellet.
-
-
Background Spectrum: Place the empty pellet holder in the FTIR spectrometer and record a background spectrum.
-
Sample Spectrum: Place the KBr pellet containing the sample in the holder and record the IR spectrum from 4000 to 400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Protocol 3: NMR Spectroscopy
Objective: To elucidate the chemical structure of this compound using ¹H and ¹³C NMR.
Materials:
-
This compound standard
-
Deuterated chloroform (CDCl₃) or other suitable deuterated solvent
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.5-0.7 mL of CDCl₃ in an NMR tube.
-
Spectrometer Setup:
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal resolution.
-
-
¹H NMR Spectrum Acquisition:
-
Acquire the ¹H NMR spectrum using standard parameters.
-
Integrate the signals and determine the chemical shifts, multiplicities, and coupling constants.
-
-
¹³C NMR Spectrum Acquisition:
-
Acquire the ¹³C NMR spectrum. A proton-decoupled spectrum is standard.
-
Determine the chemical shifts of the carbon signals.
-
-
Data Analysis: Correlate the ¹H and ¹³C NMR data with the structure of this compound.
Protocol 4: Mass Spectrometry
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Materials:
-
This compound standard
-
Methanol or other suitable solvent (LC-MS grade)
-
LC-MS/MS or GC-MS system
Procedure (LC-MS/MS):
-
Sample Preparation: Prepare a dilute solution of this compound in methanol (e.g., 1 µg/mL).
-
LC-MS/MS Analysis:
-
Inject the sample into the LC-MS/MS system.
-
Use a suitable mobile phase and column for chromatographic separation.
-
Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.
-
Perform MS/MS analysis on the precursor ion (m/z 193) to obtain the fragmentation pattern.
-
-
Data Analysis: Determine the accurate mass of the molecular ion and identify the major fragment ions.
Visualizations
Experimental Workflow for this compound Identification
Caption: Experimental workflow for the isolation and spectroscopic identification of this compound.
Signaling Pathway: Inhibition of 15-Lipoxygenase by this compound
Caption: this compound inhibits the 15-lipoxygenase pathway, reducing pro-inflammatory mediators.
References
- 1. Activity-guided isolation of scopoletin and this compound, the inhibitory active principles towards CCRF-CEM leukaemia cells and multi-drug resistant CEM/ADR5000 cells, from Artemisia argyi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of 15-lipoxygenases by flavonoids: structure-activity relations and mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Scopoletin: a review of its pharmacology, pharmacokinetics, and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Isoscopoletin in Fluorescence-Based Hydrogen Peroxide Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing isoscopoletin as a fluorescent probe for the quantification of hydrogen peroxide (H₂O₂). The protocols detailed below are designed for accuracy and reproducibility in various research and drug development settings, including high-throughput screening (HTS).
Introduction
This compound, a naturally occurring coumarin, is an isomer of the more commonly used scopoletin. Both compounds exhibit fluorescence and can be used as substrates for horseradish peroxidase (HRP) in the presence of hydrogen peroxide. The enzymatic reaction results in the oxidation of this compound to a non-fluorescent product. The corresponding decrease in fluorescence intensity is directly proportional to the concentration of hydrogen peroxide in the sample. This principle allows for the sensitive and quantitative measurement of H₂O₂ produced in biochemical and cellular assays.
Coumarin-based fluorescent probes are valuable tools in drug discovery for assessing the activity of enzymes that produce hydrogen peroxide, such as oxidases, or for screening compounds that modulate reactive oxygen species (ROS) signaling pathways.
Principle of the Assay
The core of the assay is the HRP-catalyzed oxidation of this compound by hydrogen peroxide. In its native state, this compound fluoresces. Upon reaction with H₂O₂ in the presence of HRP, it is converted to a non-fluorescent product. The rate of this reaction and the extent of the fluorescence decrease are dependent on the initial concentration of H₂O₂.
Quantitative Data Summary
While specific quantitative data for this compound in this assay are not extensively published, data from its isomer, scopoletin, provides a strong basis for expected performance. It is recommended to perform initial validation experiments to determine the optimal parameters for this compound in your specific assay system.
| Parameter | Scopoletin (Isomer) - Expected Range for this compound | Notes |
| Excitation Wavelength | ~360 - 395 nm | Optimal excitation can be pH-dependent. A good starting point is 380 nm. |
| Emission Wavelength | ~450 - 470 nm | A common emission maximum is around 460 nm. |
| Quantum Yield | Moderate to High (e.g., ~0.56 for scopoletin) | The quantum yield of coumarins can be influenced by the solvent and pH. |
| Assay Range | Nanomolar to low Micromolar | The linear range will depend on the concentrations of this compound and HRP. |
| Limit of Detection (LOD) | Low Nanomolar | Sensitivity is a key feature of this fluorescence-based assay. |
Experimental Protocols
The following are detailed protocols for conducting a fluorescence-based hydrogen peroxide assay using this compound.
Reagent Preparation
-
This compound Stock Solution (1 mM): Dissolve the appropriate amount of this compound in dimethyl sulfoxide (DMSO). Store protected from light at -20°C.
-
Horseradish Peroxidase (HRP) Stock Solution (1 mg/mL): Dissolve HRP in a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.4). Store in aliquots at -20°C.
-
Hydrogen Peroxide (H₂O₂) Standard (10 mM): Dilute a 30% H₂O₂ stock solution in ultrapure water. The concentration should be verified spectrophotometrically (extinction coefficient at 240 nm = 43.6 M⁻¹cm⁻¹). Prepare fresh dilutions for each experiment.
-
Assay Buffer: 50 mM Phosphate Buffer (pH 7.4) is a common choice. The optimal pH may vary depending on the specific application and should be determined empirically.
Standard Curve Preparation
-
Prepare a series of H₂O₂ standards by serially diluting the 10 mM stock solution in Assay Buffer to final concentrations ranging from 0 to 50 µM (or a range appropriate for your expected sample concentrations).
-
In a 96-well black microplate, add 50 µL of each H₂O₂ standard to triplicate wells.
-
Add 50 µL of Assay Buffer to "no H₂O₂" control wells.
Assay Procedure (Endpoint Assay)
-
Prepare the Reaction Mix: For each well, prepare a reaction mix containing:
-
This compound (final concentration of 5-10 µM)
-
HRP (final concentration of 1-2 U/mL)
-
Assay Buffer to the final volume.
-
-
Initiate the Reaction: Add 100 µL of the Reaction Mix to each well of the 96-well plate containing the standards and samples.
-
Incubation: Incubate the plate at room temperature for 15-30 minutes, protected from light. The optimal incubation time should be determined to ensure the reaction is within the linear range.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths optimized for this compound (start with Ex: 380 nm, Em: 460 nm).
-
Data Analysis: Subtract the average fluorescence of the blank (no H₂O₂) wells from all other readings. Plot the decrease in fluorescence against the H₂O₂ concentration to generate a standard curve. Determine the H₂O₂ concentration in the unknown samples by interpolating their fluorescence values from the standard curve.
Kinetic Assay
For monitoring H₂O₂ production over time (e.g., from an enzymatic reaction):
-
Prepare the Reaction Mix: In each well, combine the sample or enzyme reaction mixture with this compound (final concentration 5-10 µM) and HRP (final concentration 1-2 U/mL) in Assay Buffer.
-
Initiate the Reaction: Add the final component to start the H₂O₂ generating reaction (e.g., the enzyme's substrate).
-
Fluorescence Measurement: Immediately place the plate in a kinetic plate reader and measure fluorescence at regular intervals (e.g., every 1-2 minutes) for a desired period.
-
Data Analysis: Calculate the rate of H₂O₂ production from the rate of fluorescence decrease using the standard curve.
Visualizations
Reaction Mechanism
Caption: HRP catalyzes the oxidation of fluorescent this compound by H₂O₂.
Experimental Workflow
Troubleshooting & Optimization
Technical Support Center: Isoscopoletin Solubility in DMSO
Welcome to the technical support center for Isoscopoletin. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively dissolving and using this compound in DMSO for experimental purposes.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in DMSO?
A1: The reported solubility of this compound in DMSO can vary between suppliers and batches. Generally, you can expect a solubility of at least 38 mg/mL (197.74 mM).[1][2] Some datasheets suggest that with assistance, such as ultrasonication, a solubility of up to 100 mg/mL (520.37 mM) can be achieved.[3] It is important to consult the technical datasheet provided with your specific batch of this compound.
Q2: My this compound is not dissolving well in DMSO, even at lower concentrations. What could be the issue?
A2: Several factors can contribute to poor solubility. A common issue is the presence of water in the DMSO.[2] DMSO is hygroscopic and readily absorbs moisture from the atmosphere, which can significantly reduce its ability to dissolve many organic compounds.[4] Always use fresh, anhydrous DMSO from a sealed container. Another factor could be the purity of the this compound.
Q3: I've prepared a concentrated stock solution of this compound in DMSO, but it precipitates when I dilute it in my aqueous cell culture medium. How can I prevent this?
A3: This is a common issue known as "crashing out." It occurs because this compound is poorly soluble in aqueous solutions. To prevent this, it is recommended to perform serial dilutions of your concentrated DMSO stock in pure DMSO first to reach a working concentration. Then, add this final, less concentrated DMSO solution to your aqueous medium. This gradual reduction in concentration helps to keep the compound in solution.[5] It is also advisable to keep the final concentration of DMSO in your cell culture medium low, typically below 0.5%, to avoid cellular toxicity.[6]
Q4: Can I heat the DMSO to improve the solubility of this compound?
A4: Yes, gentle heating can be an effective method to increase the solubility of this compound in DMSO. It is recommended to warm the solution to 37°C.[3] However, be cautious with temperature, as excessive heat can potentially degrade the compound.
Troubleshooting Guide
If you are encountering difficulties in dissolving this compound in DMSO, follow these troubleshooting steps:
Issue: this compound powder is not fully dissolving in DMSO.
| Possible Cause | Troubleshooting Step |
| Hygroscopic DMSO | Use a fresh, unopened bottle of anhydrous, high-purity DMSO. Avoid using DMSO from a bottle that has been open for an extended period. |
| Insufficient Sonication | Place the vial containing the this compound and DMSO in an ultrasonic bath for 15-30 minutes. Ensure the water in the sonicator is at room temperature. |
| Low Temperature | Gently warm the solution in a water bath set to 37°C for 10-15 minutes.[3] |
| Compound Purity | If solubility issues persist, consider the purity of your this compound. Impurities can sometimes affect solubility. |
Issue: Precipitation upon dilution in aqueous media.
| Possible Cause | Troubleshooting Step |
| Rapid Change in Polarity | Avoid direct dilution of a highly concentrated DMSO stock into your aqueous buffer. Instead, perform serial dilutions in 100% DMSO to get closer to your final desired concentration before adding it to the aqueous medium.[5] |
| High Final Concentration | Ensure your final working concentration of this compound is below its solubility limit in the final aqueous buffer. |
| Low Final DMSO Concentration | While aiming for a low final DMSO concentration to minimize toxicity, ensure it is sufficient to maintain solubility. A final concentration of 0.1% to 0.5% DMSO is a common starting point. |
Data Summary: this compound Solubility
The following table summarizes the reported solubility of this compound in DMSO from various sources.
| Solvent | Reported Solubility | Molar Concentration | Notes | Source |
| DMSO | 38 mg/mL | 197.74 mM | At 25°C | [1] |
| DMSO | 100 mg/mL | 520.37 mM | Requires ultrasonication | [3] |
Experimental Protocols
Protocol 1: Standard Preparation of a 50 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic water bath
Procedure:
-
Calculate the required mass of this compound for your desired volume of 50 mM stock solution (Molecular Weight of this compound: 192.17 g/mol ). For example, for 1 mL of a 50 mM stock, you will need 9.61 mg of this compound.
-
Weigh the calculated amount of this compound into a sterile microcentrifuge tube.
-
Add the desired volume of anhydrous DMSO to the tube.
-
Vortex the tube for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, place the tube in an ultrasonic water bath for 15-30 minutes.
-
If necessary, gently warm the tube in a 37°C water bath for 10-15 minutes, followed by vortexing.
-
Once fully dissolved, store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 2: Dilution of this compound DMSO Stock for Cell-Based Assays
Materials:
-
50 mM this compound stock solution in DMSO
-
Anhydrous, high-purity DMSO
-
Sterile cell culture medium
-
Sterile microcentrifuge tubes
Procedure:
-
Perform serial dilutions of your 50 mM stock solution in 100% DMSO to prepare intermediate stock solutions. For example, to prepare a 5 mM intermediate stock, dilute your 50 mM stock 1:10 in DMSO.
-
From your desired intermediate stock, calculate the volume needed to achieve your final working concentration in the cell culture medium, ensuring the final DMSO concentration is non-toxic (typically ≤ 0.5%).
-
Add the calculated volume of the this compound intermediate stock to your pre-warmed cell culture medium and mix well by gentle inversion.
-
Use this final working solution to treat your cells.
Signaling Pathways and Experimental Workflows
This compound has been shown to modulate several key signaling pathways involved in cellular processes such as proliferation, inflammation, and apoptosis. Below are diagrams of the PI3K/Akt/mTOR and RAS-RAF-MEK-ERK pathways, which are known to be affected by this compound or its isomer, Scopoletin.
Caption: PI3K/Akt/mTOR pathway and points of inhibition by this compound.
References
Enhancing the stability of Isoscopoletin in cell culture media
Welcome to the technical support center for Isoscopoletin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their cell culture experiments, with a focus on enhancing its stability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in research?
A1: this compound (6-hydroxy-7-methoxycoumarin) is a natural phenolic compound belonging to the coumarin class. It is an isomer of scopoletin and is investigated for various biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties. In cell culture, it is often used to study its effects on signaling pathways, cell viability, and other cellular processes.
Q2: How should I prepare and store this compound stock solutions?
A2: this compound is sparingly soluble in water but has good solubility in organic solvents like DMSO. It is recommended to prepare a high-concentration stock solution in 100% DMSO. For storage, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store them protected from light.
Recommended Storage Conditions for Stock Solutions
| Storage Temperature | Duration | Notes |
|---|---|---|
| -20°C | Up to 1 month | Protect from light. |
| -80°C | Up to 6 months | Protect from light. Ideal for long-term storage. |
Q3: Why am I seeing inconsistent results in my cell viability assays (e.g., MTT, XTT) with this compound?
A3: Phenolic compounds like this compound can directly reduce tetrazolium salts (MTT, XTT) to formazan, independent of cellular metabolic activity.[1] This chemical interference can lead to an overestimation of cell viability. Consider using a viability assay that is not based on tetrazolium reduction, such as a CyQUANT® Direct Cell Proliferation Assay (based on DNA content) or a CellTiter-Glo® Luminescent Cell Viability Assay (based on ATP levels).
Q4: Can this compound interact with components in the cell culture medium?
A4: Yes, the stability of phenolic compounds can be affected by components in the culture medium. Factors such as pH, the presence of metal ions (e.g., iron), and interactions with serum proteins can influence the stability of this compound.[2][3][4][5] Some phenolic compounds have been shown to generate hydrogen peroxide in cell culture media, which can impact experimental results.[6]
Troubleshooting Guides
Issue 1: Rapid Loss of Bioactivity or Inconsistent Dose-Response
-
Possible Cause: Degradation of this compound in the cell culture medium. This compound, like its isomer scopoletin, is susceptible to photodegradation and may be unstable at the physiological pH (around 7.4) of cell culture media, especially during prolonged incubation at 37°C. The half-life of the related compound scopoletin in aqueous solutions under a xenon lamp can be as short as 5.68 hours.[7]
-
Troubleshooting Steps:
-
Protect from Light: Prepare and handle all this compound solutions, including the final dilutions in culture media, with minimal exposure to light. Use amber-colored tubes and cover the cell culture plates with foil during incubation.
-
Minimize Incubation Time: If possible, design experiments with shorter incubation times to reduce the extent of degradation.
-
Use Freshly Prepared Media: Add this compound to the cell culture medium immediately before treating the cells. Avoid pre-incubating this compound in the medium for extended periods.
-
Consider pH Effects: Be aware that the slightly alkaline pH of most cell culture media can accelerate the degradation of some phenolic compounds.
-
Incorporate Antioxidants: Consider co-treatment with low concentrations of antioxidants like L-ascorbic acid (Vitamin C) or α-tocopherol (Vitamin E) to mitigate oxidative degradation. The optimal concentration of these antioxidants should be determined empirically to ensure they do not interfere with the experimental outcomes.
-
Verify Concentration: If inconsistent results persist, it is advisable to quantify the concentration of this compound in the culture medium over time using HPLC or LC-MS/MS to determine its stability under your specific experimental conditions.
-
Issue 2: Precipitate Formation in the Culture Medium
-
Possible Cause: Poor solubility of this compound at the final concentration or interaction with media components.
-
Troubleshooting Steps:
-
Check Final DMSO Concentration: Ensure the final concentration of DMSO in the cell culture medium is kept low (typically below 0.5%) to avoid solvent toxicity and precipitation of the compound.
-
Pre-warm the Medium: Before adding the this compound stock solution, ensure the cell culture medium is at 37°C.
-
Proper Mixing: When diluting the DMSO stock solution into the medium, vortex or pipette vigorously to ensure rapid and uniform dispersion.
-
Solubility Testing: Perform a preliminary solubility test at the highest intended concentration in your specific cell culture medium to ensure this compound remains in solution.
-
Experimental Protocols
Protocol 1: General Workflow for Cell-Based Assays with this compound
This workflow is designed to minimize the impact of this compound instability.
Caption: Recommended workflow for experiments using this compound.
Protocol 2: Assessing this compound Stability in Cell Culture Medium via HPLC
This protocol provides a framework for quantifying the stability of this compound under your specific experimental conditions.
Materials:
-
This compound
-
Your cell culture medium of choice (e.g., DMEM, RPMI-1640)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or phosphoric acid
Procedure:
-
Prepare this compound-Spiked Medium:
-
Prepare a solution of this compound in your cell culture medium at the desired final concentration (e.g., 10 µM).
-
Distribute this medium into sterile, sealed tubes.
-
-
Incubation:
-
Place the tubes in a cell culture incubator at 37°C and 5% CO₂.
-
Prepare a control sample to be stored at -20°C, which will serve as the time zero (T₀) reference.
-
-
Sample Collection:
-
At designated time points (e.g., 0, 2, 4, 8, 12, 24 hours), remove one tube from the incubator.
-
Immediately store the collected sample at -20°C until analysis to halt further degradation.
-
-
Sample Preparation for HPLC:
-
Thaw the samples.
-
To precipitate proteins from the medium (especially if it contains serum), add 3 volumes of ice-cold methanol to 1 volume of the medium sample.
-
Vortex thoroughly and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and filter through a 0.22 µm syringe filter into an HPLC vial.
-
-
HPLC Analysis:
-
Mobile Phase: An isocratic mixture of methanol and water with 0.1% formic acid is a common mobile phase for coumarins. A typical ratio could be 30:70 (methanol:water), but this may require optimization.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at the absorbance maximum of this compound (approximately 345 nm).
-
Injection Volume: 20 µL.
-
Run a standard curve of this compound in the same medium (processed similarly) to quantify the concentration in your samples.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the T₀ sample.
-
Plot the percentage remaining versus time to determine the degradation kinetics and half-life (t₁/₂) of this compound in your specific medium.
-
HPLC Method Parameters (Example)
| Parameter | Value |
|---|---|
| Column | C18 (250 mm x 4.6 mm, 5µm) |
| Mobile Phase | 30:70 Methanol:Water + 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 345 nm |
| Temperature | Ambient |
Signaling Pathways
This compound's isomer, scopoletin, has been shown to influence key cellular signaling pathways. Understanding these can provide context for experimental design and data interpretation.
PI3K/Akt/mTOR and AMPK Signaling
Scopoletin has been reported to activate the PI3K/Akt and AMPK signaling pathways, which are central regulators of glucose metabolism, cell growth, and survival.
Caption: this compound may activate PI3K/Akt and AMPK pathways.
References
- 1. Limitations of MTT and MTS-Based Assays for Measurement of Antiproliferative Activity of Green Tea Polyphenols | PLOS One [journals.plos.org]
- 2. Spectroscopic interaction of a coumarin derivative with bovine serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Elucidation of the Binding Mechanism of Coumarin Derivatives with Human Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative study of the binding of coumarin anticoagulants and serum albumins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Studies on the coumarin anticoagulant drugs: interaction of human plasma albumin and warfarin sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Addressing matrix effects in Isoscopoletin LC-MS quantification
Welcome to the technical support center for the LC-MS quantification of isoscopoletin. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to matrix effects in their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are matrix effects and how can they affect my this compound quantification?
A: Matrix effect is the alteration of ionization efficiency by co-eluting substances from the sample matrix.[1][2] In the context of this compound quantification by LC-MS, components of the biological matrix (e.g., plasma, urine, tissue homogenates) can co-elute with this compound and either suppress or enhance its ionization in the mass spectrometer's ion source.[3][4][5] This can lead to inaccurate and unreliable quantification, affecting the precision and accuracy of your results.[6]
Q2: I'm observing significant ion suppression for this compound. What are the likely causes in a biological matrix?
A: A primary cause of ion suppression in bioanalysis is the presence of phospholipids from cell membranes.[7] These molecules are often abundant in plasma and tissue samples and can co-elute with the analyte of interest, interfering with the ionization process. Other endogenous components like salts and proteins, or exogenous substances like anticoagulants, can also contribute to matrix effects.[4]
Q3: How can I quantitatively assess the matrix effect for my this compound assay?
A: The post-extraction spike method is a widely accepted "golden standard" for the quantitative assessment of matrix effects.[4] This involves comparing the peak area of this compound spiked into a blank matrix extract (post-extraction) with the peak area of this compound in a neat solution at the same concentration. The ratio of these peak areas, known as the matrix factor (MF), indicates the extent of ion suppression (MF < 1) or enhancement (MF > 1).[4]
A qualitative assessment can be performed using the post-column infusion method, which helps identify regions in the chromatogram where matrix effects are most pronounced.[5][8]
Q4: What are the most effective sample preparation strategies to minimize matrix effects for this compound?
A: Effective sample preparation is crucial for removing interfering matrix components before LC-MS analysis.[3]
-
Solid Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples and removing phospholipids.[9] Mixed-mode SPE, such as reversed-phase/strong cation-exchange (RP/SCX), can be particularly useful for selectively retaining and concentrating analytes while removing interfering compounds. Technologies like HybridSPE® are specifically designed for the simultaneous removal of proteins and phospholipids.[7]
-
Protein Precipitation (PPT): While simple and fast, PPT alone is often not sufficient for removing phospholipids effectively. It primarily removes proteins, leaving other matrix components that can cause ion suppression.
-
Liquid-Liquid Extraction (LLE): LLE can also be used to separate this compound from the sample matrix based on its solubility characteristics.
Q5: Should I use an internal standard for this compound quantification? If so, what kind?
A: Yes, using an internal standard (IS) is highly recommended to compensate for matrix effects and improve the accuracy and precision of quantification. The ideal choice is a stable isotope-labeled (SIL) internal standard of this compound (e.g., this compound-d3, ¹³C-isoscopoletin).[3][10][11] A SIL-IS has nearly identical chemical and physical properties to this compound and will be affected by the matrix in the same way, thus providing the most accurate correction.[12] If a SIL-IS is not available, a structural analog with similar chromatographic and mass spectrometric behavior can be used, though it may not compensate for matrix effects as effectively.[11]
Quantitative Data Summary
| Analyte | Nominal Concentration (ng/mL) | Extraction Recovery (Mean ± SD, %) | RSD (%) | Matrix Effect (Mean ± SD, %) | RSD (%) |
| Scopoletin | 10 | 96.6 ± 4.5 | 4.7 | 103.0 ± 5.1 | 5.0 |
| Scopoletin | 100 | 93.9 ± 3.8 | 4.0 | 101.8 ± 3.7 | 3.6 |
| Scopoletin | 800 | 95.2 ± 5.1 | 5.4 | 102.5 ± 4.2 | 4.1 |
| Xanthotoxin (IS) | 100 | 92.3 ± 4.9 | 5.3 | 97.4 ± 3.9 | 4.0 |
Data adapted from a study on scopoletin quantification in rat plasma.[13]
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation (PPT)
This protocol is a simple and rapid method for sample preparation, though it may not be sufficient for complete removal of all matrix interferences.
-
To 100 µL of plasma sample, add the internal standard solution.
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Add 200 µL of a precipitation solvent (e.g., acetonitrile:methanol, 2:1, v/v).[13][15]
-
Vortex the mixture for 1-2 minutes to ensure complete protein precipitation.
-
Centrifuge the sample at high speed (e.g., 10,000 rpm) for 5-10 minutes.[9]
-
Carefully collect the supernatant.[16]
-
The supernatant can be directly injected into the LC-MS system or evaporated to dryness and reconstituted in the mobile phase.
Protocol 2: Sample Preparation using Solid Phase Extraction (SPE) for Phospholipid Removal
This protocol is more effective at removing phospholipids and other interfering matrix components.
-
Condition the SPE Cartridge: Condition a suitable SPE cartridge (e.g., Oasis PRiME HLB) with 1 mL of methanol followed by 1 mL of water.[16][17]
-
Sample Pre-treatment: Pretreat the plasma sample by protein precipitation as described in Protocol 1.
-
Load Sample: Load the supernatant from the PPT step onto the conditioned SPE cartridge.[16]
-
Wash: Wash the cartridge with a weak solvent to remove polar interferences. For example, use 1 mL of 25% methanol in water.[9]
-
Elute: Elute the this compound and internal standard with a stronger organic solvent, such as 1 mL of 90:10 acetonitrile:methanol.[9]
-
Evaporate and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a suitable volume of the mobile phase for LC-MS analysis.[9]
Protocol 3: Quantitative Assessment of Matrix Effect
This protocol details the post-extraction spike method to quantify matrix effects.
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike this compound and the internal standard into the mobile phase or reconstitution solvent.
-
Set B (Post-extraction Spike): Extract blank plasma using your chosen sample preparation method (Protocol 1 or 2). Spike this compound and the internal standard into the final, clean extract.
-
Set C (Pre-extraction Spike): Spike this compound and the internal standard into blank plasma before the extraction process.
-
-
Analyze Samples: Analyze all three sets of samples by LC-MS/MS.
-
Calculate Matrix Effect and Recovery:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
A matrix effect value close to 100% indicates minimal ion suppression or enhancement.[18]
Visualizations
Caption: Workflow for Quantitative Matrix Effect Assessment.
References
- 1. matrix-effects-and-selectivity-issues-in-lc-ms-ms - Ask this paper | Bohrium [bohrium.com]
- 2. researchgate.net [researchgate.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 6. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Internal Standards for Food and Nutrition - IsoLife [isolife.nl]
- 11. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 13. Validated LC-MS/MS Method for the Determination of Scopoletin in Rat Plasma and Its Application to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Validated LC-MS/MS Method for the Determination of Scopoletin in Rat Plasma and Its Application to Pharmacokinetic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. opentrons.com [opentrons.com]
- 17. Effective phospholipids removing microelution-solid phase extraction LC-MS/MS method for simultaneous plasma quantification of aripiprazole and dehydro-aripiprazole: Application to human pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. 5.4 Quantitative estimation of matrix effect, recovery and process efficiency – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
Technical Support Center: Isoscopoletin Handling and Stability
This guide provides researchers, scientists, and drug development professionals with essential information for preventing the degradation of isoscopoletin during sample preparation. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the integrity of your samples and the reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause this compound degradation?
A1: this compound, a hydroxycoumarin, is susceptible to degradation from several factors, including exposure to light (photodegradation), high temperatures (thermal degradation), and non-optimal pH conditions (acidic or alkaline hydrolysis).[1][2] The presence of oxidizing agents can also contribute to its degradation.[3]
Q2: How should I store this compound powder and stock solutions?
A2: For long-term storage, solid this compound powder should be stored at -20°C, where it can be stable for up to three years.[4] Stock solutions, typically prepared in dimethyl sulfoxide (DMSO), should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -80°C for up to a year or at -20°C for one month.[4]
Q3: What is the recommended solvent for preparing this compound stock solutions?
A3: DMSO is a commonly used solvent for preparing this compound stock solutions, with a solubility of up to 38 mg/mL.[4] It is important to use fresh, moisture-free DMSO, as absorbed moisture can reduce the solubility of this compound.[4] For other applications, this compound is also soluble in chloroform.[5]
Q4: How stable is this compound in different types of aqueous media?
A4: While specific data for this compound is limited, studies on the closely related compound scopoletin show that its stability in aqueous media can vary. For instance, scopoletin is more stable in natural seawater and river water compared to pure water, with degradation half-lives of 7.79 hours, 6.66 hours, and 5.68 hours, respectively, under irradiation.
Troubleshooting Guide
Issue 1: Low or inconsistent this compound concentration detected in my samples.
Possible Cause 1: Photodegradation during sample handling.
-
Recommendation: this compound is sensitive to light. All sample preparation steps should be performed under amber or low-light conditions to minimize exposure to UV and visible light. Use amber-colored vials for storage.
Possible Cause 2: Thermal degradation.
-
Recommendation: Avoid exposing samples containing this compound to high temperatures. If heating is necessary for a particular step, it should be done for the shortest possible duration and at the lowest effective temperature. Store samples at recommended low temperatures when not in use.
Possible Cause 3: pH-mediated hydrolysis.
Possible Cause 4: Improper storage.
-
Recommendation: Ensure that both solid this compound and its solutions are stored at the correct temperatures as outlined in the FAQs. Avoid repeated freeze-thaw cycles by preparing aliquots of your stock solutions.
Issue 2: Unexpected peaks observed during chromatographic analysis.
Possible Cause: Presence of degradation products.
-
Recommendation: Degradation of this compound can lead to the formation of new chemical entities. To confirm this, a forced degradation study can be performed on a pure this compound standard under conditions of light, heat, acid, base, and oxidation.[3][7] The resulting chromatogram can be compared with your sample chromatogram to identify potential degradation products. UPLC-MS/MS is a powerful technique for identifying and characterizing these degradation products.[8][9]
Quantitative Data Summary
The following tables summarize the available quantitative data on the stability of this compound and the related compound scopoletin.
Table 1: Storage Stability of this compound
| Form | Storage Temperature | Duration of Stability |
| Powder | -20°C | 3 years[4] |
| In Solvent (DMSO) | -80°C | 1 year[4] |
| In Solvent (DMSO) | -20°C | 1 month[4] |
Experimental Protocols
Protocol 1: Extraction of this compound from Plant Material
This protocol is adapted from methods used for the extraction of scopoletin and other coumarins from plant sources.
1. Sample Preparation:
- Air-dry the plant material (e.g., leaves, stems) and grind it into a fine powder.
2. Extraction:
- Macerate the powdered plant material with a suitable solvent. Ethyl acetate has been effectively used for the extraction of this compound from Artemisia argyi.[10]
- Perform the extraction at room temperature with agitation for a sufficient period (e.g., 24-48 hours).
- Alternatively, use ultrasound-assisted extraction (UAE) to potentially increase the yield and reduce extraction time.
3. Filtration and Concentration:
- Filter the extract to remove solid plant material.
- Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40-50°C to avoid thermal degradation.
4. Fractionation (Optional):
- For further purification, the crude extract can be subjected to liquid-liquid partitioning using solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate, and methanol).
5. Isolation:
- The fractions containing this compound can be further purified using chromatographic techniques such as column chromatography on silica gel.
Protocol 2: Preparation of this compound from Plasma Samples for LC-MS/MS Analysis
This protocol is based on established methods for the analysis of scopoletin in plasma.
1. Sample Thawing:
- Thaw frozen plasma samples at room temperature.
2. Protein Precipitation:
- To a 100 µL aliquot of plasma, add 300 µL of a cold acetonitrile-methanol mixture (2:1, v/v). This step precipitates the plasma proteins.
3. Vortexing and Centrifugation:
- Vortex the mixture thoroughly for approximately 3 minutes.
- Centrifuge the sample at high speed (e.g., 15,000 x g) for 10 minutes to pellet the precipitated proteins.
4. Filtration:
- Carefully collect the supernatant and filter it through a 0.22-µm syringe filter to remove any remaining particulate matter.
5. Analysis:
- The filtered supernatant is now ready for injection into the LC-MS/MS system for the quantification of this compound.
Visualizations
This compound Degradation Pathways
The following diagram illustrates the potential degradation pathways of this compound based on known reactions of coumarin compounds. The primary routes of degradation are photodegradation, thermal degradation, and hydrolysis under acidic or alkaline conditions.
Caption: Potential degradation pathways of this compound.
General Workflow for this compound Sample Preparation and Analysis
This diagram outlines a general workflow from sample collection to analysis, highlighting key steps to minimize degradation.
Caption: Workflow for this compound sample preparation.
References
- 1. journals.ekb.eg [journals.ekb.eg]
- 2. Chemical Stability Study of H1 Antihistaminic Drugs from the First and the Second Generations, Diphenhydramine, Azelastine and Bepotastine, in Pure APIs and in the Presence of Two Excipients, Citric Acid and Polyvinyl Alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. mdpi.com [mdpi.com]
- 7. longdom.org [longdom.org]
- 8. waters.com [waters.com]
- 9. mdpi.com [mdpi.com]
- 10. This compound, 776-86-3 [thegoodscentscompany.com]
Isoscopoletin Purification Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of isoscopoletin.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered during this compound purification?
A1: Researchers often face several challenges when purifying this compound, a naturally occurring coumarin. The primary difficulties include:
-
Co-eluting Impurities: this compound is often found alongside structurally similar compounds, such as its isomer scopoletin, which can be difficult to separate using traditional chromatographic methods.[1][2]
-
Low Yield: The concentration of this compound in natural sources can be low, making it challenging to obtain a high yield after extraction and purification.[3]
-
Solvent Selection: this compound has specific solubility characteristics, requiring careful selection of solvent systems for efficient extraction and chromatography.[4][5] It is soluble in DMSO and methanol but only slightly soluble in water.[5][6]
-
Compound Stability: Like many natural products, this compound may be susceptible to degradation under certain conditions, such as exposure to high temperatures or harsh pH, which can affect the final yield and purity.[7]
Q2: What are the recommended methods for extracting this compound from plant material?
A2: The choice of extraction method can significantly impact the yield and purity of the final product. Commonly used and effective methods include:
-
Solvent Extraction: This is a fundamental step. Maceration, Soxhlet extraction, ultrasound-assisted extraction (UAE), and microwave-assisted extraction (MAE) are frequently employed.[8][9] The selection of solvents is critical, with ethanol, methanol, and ethyl acetate being common choices.[4][10]
-
Accelerated Solvent Extraction (ASE): This is a modern technique that uses elevated temperatures and pressures to achieve rapid and efficient extractions.[8]
-
Supercritical Fluid Extraction (SFE): This method uses supercritical CO2 as a solvent and is valued for its ability to minimize the degradation of thermally sensitive compounds.[3]
Q3: Which chromatographic techniques are most effective for purifying this compound?
A3: A multi-step chromatographic approach is often necessary to achieve high-purity this compound.[1] Effective techniques include:
-
Column Chromatography: This is a standard method for the initial purification of crude extracts. Silica gel is a commonly used stationary phase, with mobile phases typically consisting of a gradient of non-polar and polar solvents like n-hexane and ethyl acetate.[2][10]
-
High-Performance Liquid Chromatography (HPLC): Both analytical and preparative HPLC are crucial for the fine purification and quantification of this compound.[3][4] Reversed-phase columns are often used.
-
High-Speed Counter-Current Chromatography (HSCCC): This is a liquid-liquid partition chromatography technique that avoids the use of a solid support, which can be advantageous for separating complex mixtures and has been successfully used for purifying related coumarins.[11][12]
-
Thin-Layer Chromatography (TLC): TLC is an essential tool for monitoring the progress of purification, identifying fractions containing this compound, and optimizing solvent systems.[4][10] this compound typically emits blue fluorescence under UV light (365 nm), which aids in its detection.[3]
Troubleshooting Guides
Chromatography Troubleshooting
| Problem | Potential Cause | Solution |
| Poor Peak Shape (Tailing or Fronting) | 1. Column overload. 2. Inappropriate sample solvent.[13][14] 3. Column contamination or degradation. | 1. Reduce the sample concentration or injection volume. 2. Dissolve the sample in a solvent weaker than or equal to the initial mobile phase.[13][14] 3. Flush the column with a strong solvent or replace the column if necessary.[15] |
| Co-elution with Impurities | 1. Insufficient resolution of the chromatographic system. 2. Presence of structurally similar isomers (e.g., scopoletin). | 1. Optimize the mobile phase composition and gradient. 2. Employ a different stationary phase or a complementary chromatographic technique (e.g., 2D-LC).[16] 3. For isomers, consider preparative HPLC with a high-resolution column. |
| Inconsistent Retention Times | 1. Fluctuation in mobile phase composition or flow rate.[17][18] 2. Temperature variations.[13] 3. Air bubbles in the system.[13] | 1. Ensure proper pump function and degas the mobile phase.[13][18] 2. Use a column oven to maintain a constant temperature.[13] 3. Purge the system to remove any trapped air.[13] |
| Low Recovery from Column | 1. Irreversible adsorption of this compound onto the stationary phase. 2. Degradation of the compound on the column. | 1. Modify the mobile phase by adding a competing agent or changing the pH. 2. Ensure the stability of this compound under the employed chromatographic conditions. |
Extraction Troubleshooting
| Problem | Potential Cause | Solution |
| Low Extraction Yield | 1. Inefficient extraction method or solvent. 2. Insufficient extraction time or temperature. 3. Improper plant material preparation (e.g., particle size). | 1. Test different extraction techniques (e.g., UAE, MAE) and solvents of varying polarities.[8] 2. Optimize the extraction duration and temperature for the chosen method. 3. Ensure the plant material is finely ground to increase surface area. |
| High Levels of Pigments and Other Contaminants in Crude Extract | 1. Use of a non-selective extraction solvent. | 1. Perform a preliminary extraction with a non-polar solvent (e.g., hexane) to remove lipids and pigments before extracting with a more polar solvent for this compound.[9][10] |
Quantitative Data Summary
The following tables summarize quantitative data related to the extraction and purity of this compound and the closely related compound scopoletin, which can provide insights into expected outcomes.
Table 1: Scopoletin Content and Extract Yield from Various Plant Sources
| Plant Source | Extraction Method | Scopoletin Content (%) | Extract Yield (%) | Reference |
| Artemisia annua | Column Chromatography & Recrystallization | 0.3 | - | [2][3] |
| Morinda citrifolia L. (Noni) | Soxhlet | - | 0.93 | [3] |
| Convolvulus pluricaulis | - | 0.1738 | - | [3] |
| Morus alba L. | - | 0.0009 | - | [3] |
Table 2: Purity of this compound/Scopoletin Achieved by Different Purification Methods
| Compound | Purification Method | Purity Achieved (%) | Reference |
| Scopoletin | Solvent Extraction & Industrial-grade HPLC | 99.94 | [19] |
| This compound | Commercially Available Standard | 99.48 | [20] |
| Scoparone (related coumarin) | High-Speed Counter-Current Chromatography | 96.8 | [11] |
Experimental Protocols
Protocol 1: Extraction and Initial Purification of this compound
-
Preparation of Plant Material: Dry the plant material at room temperature and grind it into a fine powder.
-
Defatting: Macerate the powdered plant material with n-hexane for 24-48 hours to remove non-polar compounds like fats and chlorophyll. Filter and discard the hexane extract.[9][10]
-
Extraction: Macerate the defatted plant material with ethyl acetate or methanol for 24-48 hours. Repeat this process three times. Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator to obtain the crude extract.[10]
-
Silica Gel Column Chromatography:
-
Packing the Column: Prepare a slurry of silica gel in n-hexane and pack it into a glass column.
-
Loading the Sample: Adsorb the crude extract onto a small amount of silica gel and load it onto the top of the packed column.
-
Elution: Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by adding more ethyl acetate.[10]
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
-
TLC Monitoring: Spot the collected fractions on a TLC plate and develop it in a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3 v/v). Visualize the spots under UV light (365 nm). This compound will appear as a fluorescent spot.[3][10]
-
Pooling and Concentration: Combine the fractions containing pure this compound and concentrate them to yield the partially purified compound.
Protocol 2: High-Purity this compound Purification by Preparative HPLC
-
Sample Preparation: Dissolve the partially purified this compound from Protocol 1 in the initial mobile phase. Filter the solution through a 0.45 µm syringe filter.
-
HPLC System and Column: Use a preparative HPLC system with a suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A common mobile phase is a gradient of acetonitrile and water.[3] The exact gradient profile should be optimized based on analytical HPLC results.
-
Detection: Monitor the elution at a wavelength where this compound has maximum absorbance (around 344 nm).[6]
-
Fraction Collection: Collect the peak corresponding to this compound.
-
Purity Analysis: Analyze the collected fraction using analytical HPLC to confirm its purity.
-
Final Product: Evaporate the solvent from the pure fraction to obtain high-purity this compound.
Visualizations
Experimental Workflow for this compound Purification
Caption: General workflow for the extraction and purification of this compound.
Logical Relationship of Purification Challenges and Solutions
Caption: Relationship between purification challenges and corresponding solutions.
References
- 1. researchgate.net [researchgate.net]
- 2. US6337095B1 - Process for the isolation of compound scopoletin useful as nitric oxide synthesis inhibitor - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. glpbio.com [glpbio.com]
- 6. mdpi.com [mdpi.com]
- 7. Scopoletin: a review of its source, biosynthesis, methods of extraction, and pharmacological activities [ouci.dntb.gov.ua]
- 8. researchgate.net [researchgate.net]
- 9. Isolation and characterization of scopoletin from Iraqi-cultivated Leonotis leonurus (lion’s ear) using maceration and chromatographic techniques | Plant Science Today [horizonepublishing.com]
- 10. repo.unand.ac.id [repo.unand.ac.id]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. halocolumns.com [halocolumns.com]
- 14. youtube.com [youtube.com]
- 15. ijsdr.org [ijsdr.org]
- 16. Assessing stability-indicating methods for coelution by two-dimensional liquid chromatography with mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. m.youtube.com [m.youtube.com]
- 18. Diagnosing HPLC Chromatography Problems & Troubleshooting [ssi.shimadzu.com]
- 19. CN110845461A - Large-scale preparation method and application of high-purity scopoletin - Google Patents [patents.google.com]
- 20. selleckchem.com [selleckchem.com]
Validation & Comparative
A Comparative Analysis of Isoscopoletin and its Glucoside Scopolin for Researchers and Drug Development Professionals
An in-depth guide to the biochemical and pharmacological profiles of Isoscopoletin and its glycosidic counterpart, Scopolin, supported by experimental data and methodological insights.
This guide provides a comprehensive comparative analysis of two closely related coumarin compounds, this compound and Scopolin. This compound (6-hydroxy-7-methoxycoumarin) is a natural phenolic compound, while Scopolin is its 7-O-glucoside derivative. Both compounds have garnered significant interest in the scientific community for their diverse pharmacological activities. This document aims to furnish researchers, scientists, and drug development professionals with a detailed comparison of their biochemical properties, pharmacological effects, and underlying mechanisms of action, supported by available experimental data.
Biochemical and Physicochemical Properties
This compound and Scopolin share a core coumarin structure but differ in the substitution at the C7 position, which significantly influences their physicochemical properties and bioavailability. Scopolin, being a glucoside, is generally more water-soluble than its aglycone, this compound. This difference in polarity can affect their absorption, distribution, metabolism, and excretion (ADME) profiles.
| Property | This compound | Scopolin |
| Chemical Formula | C₁₀H₈O₄ | C₁₆H₁₈O₉ |
| Molecular Weight | 192.17 g/mol | 354.31 g/mol |
| Structure | 6-hydroxy-7-methoxycoumarin | This compound-7-O-glucoside |
| Solubility | Sparingly soluble in water | More soluble in water than this compound |
Comparative Pharmacological Activities
Both this compound and Scopolin exhibit a range of pharmacological activities, including anticancer, anti-inflammatory, and antioxidant effects. However, the potency and mechanisms of these activities can differ, likely due to the presence of the glucose moiety in Scopolin, which affects its interaction with biological targets and its pharmacokinetic properties.
Anticancer Activity
Both compounds have demonstrated cytotoxic effects against various cancer cell lines. The presence of the free hydroxyl group in this compound may contribute to its generally more potent anticancer activity compared to Scopolin in in vitro studies.
| Cancer Cell Line | Compound | IC₅₀ (µM) | Reference |
| Human CCRF-CEM leukaemia | This compound | 4.0 | [1] |
| Human CCRF-CEM leukaemia | Scopoletin (structural isomer) | 2.6 | [1] |
| Multidrug-resistant CEM/ADR5000 | This compound | 1.6 | [1] |
| Multidrug-resistant CEM/ADR5000 | Scopoletin (structural isomer) | 1.6 | [1] |
Note: Data for Scopoletin, a structural isomer of this compound, is included for contextual comparison in the absence of direct comparative data for Scopolin in the same study.
Anti-inflammatory Activity
This compound and Scopoletin have been shown to modulate inflammatory pathways. Their effects are often attributed to the inhibition of pro-inflammatory mediators and enzymes.
| Activity | Compound | IC₅₀ / Inhibition | Experimental Model | Reference |
| Inhibition of NO production | Scopoletin | - | Lipopolysaccharide-induced RAW 264.7 cells | [2] |
| Inhibition of PGE₂ and TNF-α | Scopoletin | - | Croton oil-induced mouse ear edema | [2] |
| Reduction of paw edema | Scopoletin | Significant at 100 & 200 mg/kg | Carrageenan-induced paw edema in mice | [3][4] |
Antioxidant Activity
The antioxidant capacity of these compounds is a key aspect of their therapeutic potential. Studies suggest that the aglycone form, this compound, may possess stronger radical scavenging activity.
| Assay | Compound | IC₅₀ / EC₅₀ | Reference |
| DPPH radical scavenging | Scopoletin | 0.19 ± 0.01 mM (EC₅₀) | [5] |
| ABTS radical scavenging | Scopoletin | 5.62 ± 0.03 µM (EC₅₀) | [5] |
| FRAP | Scopoletin | 0.25 ± 0.03 mM (EC₅₀) | [5] |
Direct comparative antioxidant activity data for this compound and Scopolin under the same experimental conditions is limited.
Mechanisms of Action: Signaling Pathways
Both this compound and Scopoletin have been found to modulate key signaling pathways involved in inflammation and cancer, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
This compound has been shown to suppress the phosphorylation of MAPK and NF-κB signaling molecules in TNF-α/IFN-γ-treated HaCaT cells.[1][6] It inhibits the nuclear translocation of the p65 subunit of NF-κB.[6]
Scopoletin exerts its anti-inflammatory effects by preventing NF-κB signaling and inhibiting the MAPK pathway.[5][7] It has been observed to suppress IκBα phosphorylation and degradation, thereby obstructing NF-κB activation.[5]
Below are diagrams illustrating the general inhibitory effects of these compounds on the NF-κB and MAPK signaling pathways.
Pharmacokinetic Profile
The pharmacokinetic properties of Scopoletin have been studied in rats, revealing low bioavailability and rapid metabolism.[7] Data on the comparative pharmacokinetics of this compound and Scopolin is limited, but it is plausible that the glucose moiety of Scopolin is cleaved in vivo, releasing the active aglycone, Scopoletin (a structural isomer of this compound).
| Parameter | Scopoletin (in rats) | Scopolin (in rats) |
| Administration | Oral (100 mg/kg) | Intravenous & Oral |
| Cₘₐₓ | 72.7 ± 8.7 µg/mL | Data not directly comparable |
| Tₘₐₓ | - | - |
| AUC₀₋ₜ | 203 ± 29.5 µg/L*h | - |
| t₁/₂ | 69.6 ± 5.4 min | - |
| Bioavailability | Low | - |
Note: The pharmacokinetic parameters for Scopolin are not detailed in a directly comparative manner in the available literature.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols relevant to the assessment of this compound and Scopolin.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of the compounds on cancer cell lines.
Workflow:
References
- 1. Effect of this compound on Cytokine Expression in HaCaT Keratinocytes and RBL-2H3 Basophils: Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. researchgate.net [researchgate.net]
- 4. Anti-Cancer Potential of Scopoletin Derivatives Across Diverse Cancer Cell Lines: A Comprehensive Review [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Scopoletin: a review of its pharmacology, pharmacokinetics, and toxicity [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. Scopoletin: a review of its pharmacology, pharmacokinetics, and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Isoscopoletin's Antioxidant Capacity Against Standard Antioxidants
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antioxidant capacity of isoscopoletin and its isomer, scopoletin, against standard antioxidants. It includes a summary of quantitative experimental data, detailed methodologies for key antioxidant assays, and visual diagrams of relevant workflows and biological pathways to support further research and development.
Introduction
This compound (7-methoxy-6-hydroxycoumarin) and its isomer scopoletin (7-hydroxy-6-methoxycoumarin) are naturally occurring phenolic compounds found in various plants.[1][2] Both compounds have garnered attention for a wide range of pharmacological activities, including anti-inflammatory, anticancer, and neuroprotective effects.[3] A key mechanism underlying these properties is their antioxidant capacity—the ability to neutralize harmful reactive oxygen species (ROS). This guide synthesizes available data to compare their performance with established antioxidants.
Due to the greater availability of published data for scopoletin, its antioxidant activities are presented here as a close reference for the potential of this compound.
Quantitative Data Summary
The following table summarizes the free radical scavenging activity of scopoletin in comparison to the standard antioxidant α-Tocopherol. The data demonstrates scopoletin's ability to scavenge various types of free radicals, although its potency varies depending on the specific radical species when compared to the standard.
| Antioxidant Assay | Compound Tested (at 45 µg/ml) | % Inhibition / Scavenging Activity | Reference |
| DPPH Radical Scavenging | Scopoletin | 63.79% | [4] |
| α-Tocopherol (Standard) | 84.54% | [4] | |
| Hydrogen Peroxide Scavenging | Scopoletin | 70.21% | [4] |
| α-Tocopherol (Standard) | 92.51% | [4] | |
| Superoxide Radical Scavenging | Scopoletin | 68.98% | [4] |
| α-Tocopherol (Standard) | 74.98% | [4] | |
| Hydroxyl Radical Scavenging | Scopoletin | 39.97% | [4] |
| α-Tocopherol (Standard) | 49.76% | [4] | |
| Ferrous Ion Chelating Activity | Scopoletin | 38.61% | [4] |
| α-Tocopherol (Standard) | 32.17% | [4] |
Experimental Protocols
Detailed methodologies for common in vitro antioxidant capacity assays are provided below. These protocols are essential for reproducing and validating the comparative data.
This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., this compound) and a standard antioxidant (e.g., Ascorbic Acid, Trolox) in a suitable solvent (e.g., methanol or ethanol).
-
Prepare a 0.1 mM solution of DPPH in the same solvent. Keep this solution in the dark to prevent degradation.
-
-
Assay Procedure:
-
Add a defined volume of various concentrations of the test compound or standard to separate test tubes.
-
Add the DPPH solution to each tube to initiate the reaction. A typical ratio is 100 µL of the sample to 2.9 mL of DPPH solution.
-
Include a control tube containing only the solvent and the DPPH solution.
-
Incubate the mixture in the dark at room temperature for a specified period (typically 20-30 minutes).[5]
-
Measure the absorbance of the solutions at 517 nm using a spectrophotometer.[6]
-
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is then determined by plotting the inhibition percentage against the sample concentrations. A lower IC50 value indicates higher antioxidant activity.[7]
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.
-
Reagent Preparation:
-
Prepare the ABTS radical cation (ABTS•+) by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate.
-
Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This solution is the ABTS•+ stock.
-
Dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol) to an absorbance of approximately 0.70 (±0.02) at 734 nm.
-
-
Assay Procedure:
-
Add a small volume (e.g., 10 µL) of the test compound or standard at various concentrations to a microplate well or cuvette.
-
Add a larger volume (e.g., 190 µL) of the diluted ABTS•+ solution.
-
Incubate the mixture at room temperature for a set time (e.g., 6-30 minutes).
-
Measure the absorbance at 734 nm.
-
-
Calculation: The scavenging percentage is calculated similarly to the DPPH assay. Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant's reactivity to that of Trolox, a water-soluble vitamin E analog.
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue-colored ferrous (Fe²⁺) form in an acidic environment.
-
Reagent Preparation:
-
Acetate Buffer (300 mM, pH 3.6): Prepare by dissolving sodium acetate and acetic acid in water.
-
TPTZ Solution (10 mM): Dissolve TPTZ in 40 mM HCl.
-
FeCl₃ Solution (20 mM): Dissolve ferric chloride in water.
-
FRAP Working Reagent: Prepare fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm this solution to 37°C before use.
-
-
Assay Procedure:
-
Add a small volume of the test sample or standard (e.g., FeSO₄ or Ascorbic Acid) to a test tube or microplate well.
-
Add the FRAP working reagent.
-
Incubate the mixture at 37°C for a specified time (typically 4-30 minutes).
-
Measure the absorbance of the resulting blue solution at 593 nm.
-
-
Calculation: The antioxidant capacity is determined by comparing the absorbance change in the test sample with a standard curve prepared using known concentrations of Fe²⁺. Results are typically expressed as µmol of Fe²⁺ equivalents per gram or liter of the sample.
Visualized Workflows and Pathways
The following diagrams illustrate a typical experimental workflow and a key biological pathway relevant to antioxidant activity.
Caption: Workflow for DPPH Radical Scavenging Assay.
Caption: Activation of the Nrf2 Antioxidant Pathway.
References
- 1. ijpsr.com [ijpsr.com]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. Scopoletin: a review of its pharmacology, pharmacokinetics, and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jocpr.com [jocpr.com]
- 5. Antioxidant activity and free radical scavenging capacity of phenolic extracts from Helicteres isora L. and Ceiba pentandra L - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro evaluation of the antioxidant potential, phenolic and flavonoid contents of the stem bark ethanol extract of Anogeissus leiocarpus - PMC [pmc.ncbi.nlm.nih.gov]
Isoscopoletin: A Comparative Analysis of its Anticancer Efficacy Against Standard Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
Isoscopoletin, a naturally occurring coumarin, has demonstrated notable anticancer properties in preclinical studies. This guide provides a comparative analysis of the efficacy of this compound against standard chemotherapy agents, supported by experimental data. The information is intended to offer an objective overview for researchers and professionals in the field of drug development.
Comparative Efficacy: this compound vs. Standard Chemotherapeutic Agents
The in vitro cytotoxic activity of this compound and its related compound, scopoletin, has been evaluated against various cancer cell lines, with some studies providing direct comparisons to established chemotherapy drugs.
Leukemia
In a study investigating its effects on human leukemia cells, this compound and scopoletin were compared with doxorubicin, vincristine, and paclitaxel. The half-maximal inhibitory concentration (IC50) values, which indicate the concentration of a drug that is required for 50% inhibition in vitro, are presented below.
| Compound | CCRF-CEM (Leukemia) IC50 (µM) | CEM/ADR5000 (Multi-Drug Resistant Leukemia) IC50 (µM) |
| This compound | 4.0 | 1.6 |
| Scopoletin | 2.6 | 1.6 |
| Doxorubicin | - | Exhibits cross-resistance |
| Vincristine | - | Exhibits cross-resistance |
| Paclitaxel | - | Exhibits cross-resistance |
Table 1: Comparative IC50 values of this compound, scopoletin, and standard chemotherapeutic agents in sensitive and multi-drug resistant leukemia cell lines. A lower IC50 value indicates greater potency. Data from Adams et al., 2006.[1]
Notably, both this compound and scopoletin were effective against the multi-drug resistant CEM/ADR5000 cell line, a line that shows resistance to conventional drugs like doxorubicin, vincristine, and paclitaxel[1]. This suggests a potential role for this compound in overcoming certain mechanisms of chemotherapy resistance.
Cholangiocarcinoma
In cholangiocarcinoma (CCA) cell lines, scopoletin has been investigated in combination with cisplatin, a platinum-based chemotherapy agent. While not a direct comparison of this compound as a standalone agent, the study provides IC50 values for scopoletin and cisplatin individually, highlighting their respective potencies.
| Compound | KKU-100 (CCA) IC50 (µM) at 72h | KKU-M214 (CCA) IC50 (µM) at 72h | H69 (Non-cancerous) IC50 (µM) at 72h |
| Scopoletin | 486.2 ± 1.5 | 493.5 ± 4.7 | >500 |
| Cisplatin | 7.1 ± 0.7 | 12.8 ± 0.5 | 15.1 ± 0.6 |
Table 2: IC50 values of scopoletin and cisplatin in cholangiocarcinoma and non-cancerous cell lines after 72 hours of exposure. Data from Asgar et al., 2015.[2]
The data indicates that while cisplatin is significantly more potent than scopoletin in these cell lines, scopoletin demonstrates a degree of selective cytotoxicity against cancer cells compared to the non-cancerous cell line[2].
Mechanism of Action: Signaling Pathways
This compound and its related compounds exert their anticancer effects through the modulation of key signaling pathways involved in cell survival, proliferation, and apoptosis.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical regulator of cell survival and proliferation, and its aberrant activation is common in many cancers. Scopoletin has been shown to activate this pathway in the context of glucose uptake in adipocytes[3]. However, in cancer cells, inhibition of this pathway is a common therapeutic strategy. The precise effects of this compound on the PI3K/Akt pathway in cancer cells require further elucidation.
Caption: The PI3K/Akt signaling pathway and a potential point of modulation by this compound.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway plays a crucial role in inflammation and cell survival. Its constitutive activation is a hallmark of many cancers, promoting tumor growth and resistance to therapy. Studies have suggested that coumarins can inhibit the NF-κB signaling cascade[4].
References
- 1. Activity-guided isolation of scopoletin and this compound, the inhibitory active principles towards CCRF-CEM leukaemia cells and multi-drug resistant CEM/ADR5000 cells, from Artemisia argyi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Scopoletin potentiates the anti-cancer effects of cisplatin against cholangiocarcinoma cell lines | ||| Bangladesh Journal of Pharmacology ||| [bdpsjournal.org]
- 3. Scopoletin increases glucose uptake through activation of PI3K and AMPK signaling pathway and improves insulin sensitivity in 3T3-L1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Scopoletin ameliorates hyperlipidemia and hepatic steatosis via AMPK, Nrf2/HO-1 and NF-κB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Isoscopoletin: A Guide for Laboratory Professionals
The proper disposal of isoscopoletin, a naturally occurring coumarin compound, requires careful consideration of its potential hazards and adherence to institutional and regulatory guidelines. While some data suggests this compound may have a low hazard profile, the broader class of coumarins can exhibit properties that classify them as hazardous waste. Therefore, a cautious approach to disposal is recommended to ensure the safety of laboratory personnel and environmental protection.
Immediate Safety and Handling
Before handling this compound, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or aerosols.
Step-by-Step Disposal Procedure
Given the conflicting information on the hazardous nature of this compound, it is prudent to handle its disposal as a chemical waste stream unless explicitly classified as non-hazardous by your institution's Environmental Health and Safety (EHS) department.
-
Waste Identification and Segregation :
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Treat all this compound waste, including pure compound, contaminated labware (e.g., pipette tips, vials), and solutions, as chemical waste.
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Do not mix this compound waste with other waste streams unless it is a designated and compatible chemical waste container.
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Containerization :
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Use a dedicated, leak-proof, and clearly labeled waste container. The container should be compatible with the chemical nature of this compound.
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Ensure the container is kept closed except when adding waste to prevent the release of vapors and to avoid spills.
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Labeling :
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Label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
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Include the concentration and quantity of the waste. Your institution may have specific labeling requirements.
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Storage :
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Store the waste container in a designated satellite accumulation area within the laboratory.
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Ensure the storage area is secure, away from drains, and segregated from incompatible chemicals.
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Disposal Request :
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Once the waste container is full or ready for disposal, follow your institution's procedures to request a pickup from the EHS department or a licensed hazardous waste disposal contractor.
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Do not dispose of this compound down the drain or in regular trash unless explicitly permitted by your institution's guidelines and local regulations. A Safety Data Sheet for a related compound, 7-Hydroxy-6-methoxycoumarin, explicitly states not to empty it into drains.
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Data on this compound and Coumarin Disposal
The following table summarizes the available information regarding the hazards and disposal of this compound and the broader class of coumarins. The conflicting nature of the data underscores the importance of consulting institutional guidelines.
| Substance | Source | Hazard Classification | Disposal Recommendation |
| This compound | Cayman Chemical SDS (Feb 14, 2023) | Not subject to classification | Smaller quantities can be disposed of with household waste. |
| This compound | PubChem | Does not meet GHS hazard criteria (based on 2 of 2 reports) | No specific recommendation provided. |
| Coumarin | Carl ROTH SDS | Toxic if swallowed; Harmful to aquatic life with long-lasting effects | Dispose of as hazardous waste. Do not empty into drains. |
| Coumarin | Szabo-Scandic SDS | Considered a hazardous substance | This material and its container must be disposed of as hazardous waste. |
| 7-Hydroxy-6-methoxycoumarin | Fisher Scientific SDS | - | Dispose of contents/container to an approved waste disposal plant. Do not empty into drains. |
This compound Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound, emphasizing the importance of consulting institutional policies.
Caption: Decision workflow for this compound disposal.
By following these procedures and consulting with your institution's safety experts, you can ensure the safe and compliant disposal of this compound waste, thereby protecting yourself, your colleagues, and the environment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
